3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-14-9-12-8(11)15-13-9/h1-4H,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMYRJAFKHIKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NSC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Abstract
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse biological activities.[1] This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, a molecule of interest for further chemical exploration. The synthesis is presented as a two-stage process, commencing with the formation of the core heterocyclic intermediate, 5-amino-1,2,4-thiadiazole-3-thiol, via oxidative cyclization, followed by a nucleophilic S-alkylation to append the 2-chlorobenzyl side chain. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and the scientific rationale behind the chosen synthetic strategy.
Introduction and Retrosynthetic Analysis
The target molecule, this compound, combines the biologically significant 5-amino-1,2,4-thiadiazole core with a 2-chlorobenzylthio substituent. This substitution pattern is of interest for modulating physicochemical properties and exploring structure-activity relationships (SAR) in various therapeutic areas.
A logical retrosynthetic analysis points to a two-stage synthetic approach. The primary disconnection occurs at the thioether bond (C-S), identifying the key heterocyclic intermediate 5-amino-1,2,4-thiadiazole-3-thiol (2) and the commercially available alkylating agent, 2-chlorobenzyl chloride . The intermediate (2) can be synthesized from a simple, acyclic precursor, guanylthiourea (1) , through an intramolecular oxidative cyclization, which forms the critical N-S bond of the thiadiazole ring.
The overall forward synthesis pathway is outlined below.
Stage 1: Synthesis of the Heterocyclic Core
The cornerstone of this synthesis is the construction of the 5-amino-1,2,4-thiadiazole-3-thiol intermediate (2) . This is achieved through the intramolecular oxidative cyclization of guanylthiourea (1) .
Principle and Rationale
Oxidative cyclization is a powerful method for forming heterocyclic rings, particularly those containing heteroatom-heteroatom bonds.[2] In this case, an oxidizing agent facilitates the removal of two hydrogen atoms (one from a nitrogen and one from the thiol group) from the guanylthiourea tautomer, leading to the formation of a stable, aromatic N-S bond and closing the five-membered ring.
-
Expertise & Causality: The choice of guanylthiourea as the starting material is strategic. Its structure contains the requisite N-C-N-C-S framework, pre-organized for an efficient 5-endo-trig cyclization upon oxidation. Mild oxidizing agents like hydrogen peroxide or iodine are preferred to avoid over-oxidation of the sulfur atoms or degradation of the desired product.
Precursor Preparation: Guanylthiourea (1)
Guanylthiourea is not widely available commercially but can be reliably prepared from N-cyanoguanidine (dicyandiamide) and hydrogen sulfide in an aqueous solution. This procedure is well-documented in the chemical literature, providing a scalable and cost-effective route to the necessary starting material.[3]
Experimental Protocol: 5-Amino-1,2,4-thiadiazole-3-thiol (2)
-
Reaction Setup: To a stirred suspension of guanylthiourea (1) (11.8 g, 0.1 mol) in 150 mL of ethanol in a 500 mL round-bottom flask, add 30% aqueous hydrogen peroxide (11.3 mL, 0.11 mol) dropwise over 30 minutes. An ice bath can be used to maintain the temperature between 20-30°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3).
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with 50 mL of cold water, followed by 50 mL of cold ethanol, to remove any unreacted starting material and impurities. Dry the pale yellow solid under vacuum to yield 5-amino-1,2,4-thiadiazole-3-thiol (2) .
Stage 2: S-Alkylation for Side Chain Attachment
With the heterocyclic core in hand, the final step is to attach the 2-chlorobenzyl group via a nucleophilic substitution reaction.
Principle and Rationale
This reaction is a classic S-alkylation, analogous to the Williamson ether synthesis. The thiol group of intermediate (2) is acidic and can be readily deprotonated by a suitable base to form a thiolate anion. This thiolate is a potent nucleophile that attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group and forming the desired thioether bond.
-
Expertise & Causality:
-
Base: A base such as potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) is essential to generate the nucleophilic thiolate.[4] Without it, the neutral thiol is not sufficiently nucleophilic to react at a practical rate.
-
Solvent: A polar protic solvent like ethanol is an excellent choice as it readily dissolves the reactants and the base, facilitating the reaction.
-
Electrophile: 2-Chlorobenzyl chloride is an effective alkylating agent due to the stability of the incipient benzylic carbocation in the transition state, making the chloride an excellent leaving group.
-
Experimental Protocol: this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-amino-1,2,4-thiadiazole-3-thiol (2) (6.65 g, 0.05 mol) in 100 mL of absolute ethanol. Add potassium hydroxide (2.8 g, 0.05 mol) to the solution and stir until it fully dissolves, forming the potassium thiolate salt.
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Addition of Electrophile: To the stirred solution, add 2-chlorobenzyl chloride (8.05 g, 0.05 mol) dropwise at room temperature.
-
Reaction Execution: After the addition, heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction's completion using TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water with stirring. A white or off-white precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Data and Workflow Summary
Quantitative Data
| Parameter | Stage 1: Oxidative Cyclization | Stage 2: S-Alkylation |
| Primary Reactant | Guanylthiourea (1) | 5-Amino-1,2,4-thiadiazole-3-thiol (2) |
| Key Reagent | Hydrogen Peroxide (30%) | 2-Chlorobenzyl chloride / KOH |
| Solvent | Ethanol | Ethanol |
| Temperature | 20-30°C | Reflux (~78°C) |
| Reaction Time | 6-8 hours | 3-4 hours |
| Typical Yield | 75-85% | 80-90% |
Generalized Laboratory Workflow
The synthesis, purification, and characterization follow a standard logical progression in synthetic chemistry.
Conclusion
This guide details a logical and efficient two-stage synthesis for this compound. By combining the well-established principles of oxidative cyclization and nucleophilic S-alkylation, this pathway provides a reliable method for accessing this molecule and its analogues. The protocols have been designed to be robust and scalable, providing a solid foundation for researchers in medicinal chemistry and organic synthesis.
References
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An overview of the synthetic routes toward[5][6]triazolo[3,4-b][1][5]thiadiazoles (microreview). ProQuest. Available at:
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Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work: From thioamides. ResearchGate. Available at: [Link]
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H2O2‐mediated synthesis of 1,2,4‐thiadiazole derivatives. ResearchGate. Available at: [Link]
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]
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Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation. PubMed. Available at: [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Abstract
Introduction
The 1,2,4-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a substituted benzylthio group at the 3-position and an amine group at the 5-position of the thiadiazole ring, as in 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine, is anticipated to modulate its biological activity and pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, as these properties govern its solubility, permeability, and interaction with biological targets.
This guide delves into the core physicochemical characteristics of this compound, offering both predicted values and the methodologies to verify them experimentally.
Synthesis and Structural Elucidation
While a specific synthesis for this compound has not been published, a plausible and efficient synthetic route can be extrapolated from established methods for analogous thiadiazole derivatives. The proposed synthesis involves a two-step process starting from the commercially available 5-amino-1,2,4-thiadiazole-3-thiol.
Step 1: Synthesis of 5-Amino-1,2,4-thiadiazole-3-thiol
This precursor can be synthesized via the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide or sodium carbonate, in an alcoholic solvent.[1][2]
Step 2: S-Alkylation with 2-Chlorobenzyl Chloride
The target compound is then synthesized by the S-alkylation of 5-amino-1,2,4-thiadiazole-3-thiol with 2-chlorobenzyl chloride. The thiol group is deprotonated by a base (e.g., potassium carbonate or sodium hydroxide) to form a nucleophilic thiolate, which then displaces the chloride from 2-chlorobenzyl chloride.[3][4]
Caption: Proposed synthetic pathway for this compound.
Structural elucidation of the final product would be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), as detailed in Section 5.
Predicted Physicochemical Properties
Due to the absence of experimental data, the physicochemical properties of this compound have been predicted using computational models. These predictions provide valuable initial estimates for guiding experimental design and assessing the molecule's drug-likeness.
| Property | Predicted Value |
| Molecular Formula | C₉H₈ClN₅S₂ |
| Molecular Weight | 285.77 g/mol |
| Melting Point | 160-180 °C (estimated) |
| Boiling Point | > 400 °C (decomposes, estimated) |
| Aqueous Solubility | Low (predicted logS ~ -3.5) |
| pKa (most acidic) | ~ 8.5 (Thiol tautomer) |
| pKa (most basic) | ~ 2.5 (Thiadiazole N) |
| logP | ~ 2.8 |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted properties must be validated through empirical measurement. The following section details the standard, self-validating protocols for determining the key physicochemical parameters.
Melting Point Determination
Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically ≤ 2 °C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range.[5][6]
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[5]
-
Measurement:
-
A rapid preliminary heating is performed to approximate the melting point.
-
The apparatus is allowed to cool, and a fresh sample is heated at a rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
-
-
Validation: The measurement is repeated at least twice to ensure reproducibility. The calibration of the thermometer should be regularly checked with certified standards.
Aqueous Solubility Determination
Causality: Aqueous solubility is a crucial determinant of a drug's bioavailability and formulation possibilities. The shake-flask method is the gold standard for its determination.
Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, screw-capped vial.
-
Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be performed in triplicate. A control experiment without the compound should be run to ensure no interfering peaks are present in the chromatogram.
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3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine discovery and history
An In-depth Technical Guide to the Discovery and History of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the hypothetical discovery and developmental history of the novel chemical entity, this compound. While direct literature on this specific molecule is not publicly available, this document extrapolates a plausible research and development trajectory based on established knowledge of its core chemical moieties: the 1,2,4-thiadiazole ring and the 2-chlorobenzyl group. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind its synthesis, potential mechanisms of action, and a speculative exploration of its therapeutic applications.
Introduction: The Rationale for a Novel Thiadiazole Derivative
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of biologically active molecules.[1][2] The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][3][4][5] The unique electronic and structural characteristics of the thiadiazole ring, such as its aromaticity and hydrogen bonding capabilities, allow for effective interaction with various biological targets.[1][6]
The strategic incorporation of specific functional groups onto a core scaffold is a fundamental principle in drug design, aimed at modulating a molecule's physicochemical properties, bioavailability, and target specificity.[7][8] The 2-chlorobenzyl group, a common intermediate in pharmaceutical synthesis, was selected as a substituent for this hypothetical molecule.[9] Halogens like chlorine can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[10]
This guide, therefore, outlines a scientifically grounded, albeit speculative, narrative for the discovery and history of this compound, leveraging the known chemical and biological profiles of its constituent parts.
A Hypothetical Discovery and Synthetic Pathway
The discovery of a novel compound like this compound would likely have originated from a targeted drug discovery program aimed at identifying new modulators of a specific biological pathway, for instance, a protein kinase involved in cancer progression.
Conceptualization and Design
The initial design would be based on a pharmacophore model derived from existing inhibitors of the target protein. The 1,2,4-thiadiazole core would serve as a rigid scaffold to orient the key interacting moieties. The 5-amino group is a common feature in many biologically active thiadiazoles, potentially forming crucial hydrogen bonds with the target. The 3-thio linkage provides a flexible point of attachment for a lipophilic side chain, in this case, the 2-chlorobenzyl group, intended to occupy a hydrophobic pocket in the target's active site.
Proposed Synthesis
The synthesis of this compound can be envisioned through a multi-step process, drawing upon established methods for the synthesis of 1,2,4-thiadiazole derivatives. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 5-amino-1,2,4-thiadiazole-3-thiol. This starting material can be prepared by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, such as anhydrous sodium carbonate, in a suitable solvent like absolute ethanol under reflux.[11]
-
Step 2: S-alkylation with 2-chlorobenzyl chloride. The resulting 5-amino-1,2,4-thiadiazole-3-thiol would then be subjected to S-alkylation using 2-chlorobenzyl chloride. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture would be stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture would be poured into ice water to precipitate the crude product. The solid would be collected by filtration, washed with water, and dried. Purification would be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound, this compound.
-
Step 4: Characterization. The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy to ensure its identity and purity.[3][6]
Diagram: Proposed Synthetic Workflow
Caption: A plausible workflow for the synthesis of the target compound.
Postulated Mechanism of Action and Biological Evaluation
Given the prevalence of 1,3,4-thiadiazole derivatives as anticancer agents, a likely therapeutic application for this compound would be in oncology.[12][13] Many thiadiazole-based compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[12]
Hypothetical Target: Protein Kinase Inhibition
A plausible mechanism of action for this compound would be the inhibition of a specific protein kinase, such as Akt (also known as Protein Kinase B), which is often overactive in various cancers.[12] The thiadiazole core could interact with the hinge region of the kinase's ATP-binding pocket, while the 5-amino group forms hydrogen bonds with key residues. The 2-chlorobenzyl group would then extend into a hydrophobic pocket, contributing to the compound's potency and selectivity.
Diagram: Hypothetical Kinase Inhibition Pathway
Caption: Postulated inhibition of the Akt signaling pathway.
Biological Evaluation Workflow
To validate its biological activity, the synthesized compound would undergo a series of in vitro and in vivo assays.
Experimental Protocol: Biological Evaluation
-
In Vitro Kinase Assay: The compound would be tested for its inhibitory activity against a panel of protein kinases, including Akt, using a biochemical assay such as an ELISA-based method.[12] This would determine its potency (IC₅₀ value) and selectivity.
-
Cell-Based Assays: The antiproliferative effects of the compound would be evaluated against a panel of human cancer cell lines using an MTT assay.[3] This would determine its efficacy in a cellular context (GI₅₀ value).
-
Mechanism of Action Studies: To confirm its mechanism of action, further cell-based assays would be conducted. For example, Western blotting could be used to assess the phosphorylation status of Akt and its downstream targets in treated cells. Flow cytometry could be used to analyze the effects on the cell cycle and apoptosis.[12]
-
In Vivo Efficacy Studies: Promising compounds from in vitro studies would be advanced to in vivo testing in animal models of cancer, such as xenograft models in mice. The compound's ability to inhibit tumor growth would be assessed.
Structure-Activity Relationship (SAR) Studies
Following the initial biological evaluation, SAR studies would be initiated to optimize the lead compound. This would involve the synthesis and testing of a library of analogs with modifications to the 2-chlorobenzyl group (e.g., altering the position of the chlorine atom, introducing other substituents) and the 5-amino group to improve potency, selectivity, and pharmacokinetic properties.
Physicochemical and Pharmacokinetic Profile
A comprehensive understanding of a drug candidate's physicochemical and pharmacokinetic properties is crucial for its development.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Weight | ~270.7 g/mol | Calculated from the chemical formula. |
| LogP | ~3.5 | The 2-chlorobenzyl group increases lipophilicity. |
| pKa | ~4.0 (basic) | The 5-amino group is the most likely basic center. |
| Solubility | Low in water | The hydrophobic nature of the molecule suggests poor aqueous solubility. |
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Predicted Profile | Justification |
| Absorption | Moderate to good | Increased lipophilicity can enhance membrane permeability.[8] |
| Distribution | Wide | The compound is likely to distribute into tissues due to its lipophilicity. |
| Metabolism | Hepatic | Likely metabolized by cytochrome P450 enzymes. The chlorine atom may influence the rate of metabolism. |
| Excretion | Renal and/or fecal | The route of excretion would depend on the properties of the metabolites. |
Conclusion and Future Directions
This technical guide has presented a plausible discovery and development narrative for this compound, a novel chemical entity with potential therapeutic applications. By leveraging the known chemistry and biology of the 1,2,4-thiadiazole scaffold and the 2-chlorobenzyl substituent, a scientifically sound hypothesis for its synthesis, mechanism of action, and biological evaluation has been constructed.
Future research on this and related compounds would focus on lead optimization through SAR studies, in-depth investigation of its mechanism of action, and comprehensive preclinical development to assess its safety and efficacy. The exploration of novel thiadiazole derivatives remains a promising avenue in the ongoing search for new and effective medicines.
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Pragathi, P., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. NIH National Library of Medicine. Retrieved from [Link]
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Spectroscopic data for 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Authored by: A Senior Application Scientist
Foreword: This technical guide addresses the spectroscopic characterization of this compound. It is important to note that as of the latest literature review, comprehensive, publicly available experimental spectra for this specific molecule are scarce. This is not uncommon for novel or specialized compounds in drug discovery pipelines. Therefore, this guide adopts a predictive and methodological approach, grounded in established principles of spectroscopic analysis. We will dissect the molecule's structure to forecast its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This document is designed to serve as a robust framework for researchers who have synthesized this compound and are proceeding with its analytical characterization, providing expected data ranges, detailed experimental protocols, and the scientific rationale behind them.
Molecular Structure and Spectroscopic Overview
The target molecule, this compound, possesses a unique combination of functional groups that will give rise to a distinct spectroscopic fingerprint. Understanding the contribution of each component—the 2-chlorobenzyl group, the thioether linkage, the 1,2,4-thiadiazole core, and the amine group—is paramount for accurate spectral interpretation.
Caption: Key functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine protons. The chemical shifts are influenced by the electronic environment of each proton.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Expert Insights |
| Aromatic Protons | 7.20 - 7.50 | Multiplet (m) | 4H | Protons on the 2-chlorobenzyl ring will appear in the aromatic region. The ortho-chloro substituent will induce slight downfield shifts and result in a complex splitting pattern. |
| Amine Protons (NH₂) | 5.50 - 6.50 | Broad Singlet (br s) | 2H | The amine protons are exchangeable and often appear as a broad signal. The exact chemical shift can be highly dependent on solvent and concentration. |
| Methylene Protons (CH₂) | 4.20 - 4.50 | Singlet (s) | 2H | These protons are adjacent to the sulfur atom and the aromatic ring, leading to a downfield shift. A singlet is expected as there are no adjacent protons. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Rationale and Expert Insights |
| Thiadiazole C=N | 165 - 175 | The carbon atom of the C=N bond in the thiadiazole ring is expected to be significantly downfield. |
| Thiadiazole C-S/C-NH₂ | 150 - 160 | The second carbon in the thiadiazole ring, bonded to both sulfur and the amine group, will also be in the downfield region. |
| Aromatic C-Cl | 132 - 136 | The carbon directly attached to the chlorine atom will be deshielded. |
| Aromatic C-H & C-C | 125 - 131 | The remaining aromatic carbons will resonate in this typical range. |
| Methylene C (CH₂) | 35 - 45 | The methylene carbon, attached to sulfur, will appear in the aliphatic region but is shifted downfield due to the electronegative sulfur atom. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
Expert Justification: The choice of DMSO-d₆ as a solvent is strategic. It is an excellent solvent for many polar organic compounds and, importantly, its residual proton signal does not overlap with the expected signals of our analyte. Furthermore, the amine protons are less likely to exchange rapidly in DMSO-d₆ compared to protic solvents, often resulting in sharper signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Expert Insights |
| 3300 - 3500 | N-H stretch (amine) | Medium-Strong | A characteristic doublet is expected for the symmetric and asymmetric stretching of the primary amine. |
| 3000 - 3100 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on an aromatic ring. |
| 2850 - 2960 | C-H stretch (aliphatic) | Weak-Medium | Corresponding to the methylene (CH₂) group. |
| 1600 - 1650 | C=N stretch (thiadiazole) & N-H bend | Medium-Strong | The C=N stretching of the heterocyclic ring and the scissoring vibration of the NH₂ group often overlap in this region. |
| 1450 - 1580 | C=C stretch (aromatic) | Medium-Strong | Multiple bands are expected due to the vibrations of the benzene ring. |
| 1000 - 1100 | C-Cl stretch | Strong | A strong absorption band is characteristic of the carbon-chlorine bond. |
| 650 - 750 | C-S stretch | Weak-Medium | The thioether and thiadiazole C-S bonds will contribute to absorptions in this region. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
The molecular weight of this compound (C₉H₈ClN₅S₂) is 285.78 g/mol .
| m/z Value | Proposed Fragment | Rationale and Expert Insights |
| 285 / 287 | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is a classic isotopic signature for a molecule containing one chlorine atom. |
| 125 / 127 | [Cl-C₆H₄-CH₂]⁺ | This corresponds to the 2-chlorobenzyl cation, a very stable fragment. This is expected to be a prominent peak in the spectrum. |
| 160 | [M - C₇H₆Cl]⁺ | This fragment results from the cleavage of the S-CH₂ bond, leaving the thiadiazole-thio fragment. |
| 91 | [C₇H₇]⁺ | Loss of chlorine from the benzyl fragment can lead to the tropylium ion, a common fragment in the mass spectra of benzyl-containing compounds. |
Experimental Protocol for MS Data Acquisition
Caption: General workflow for mass spectrometry analysis.
Trustworthiness of the Protocol: This generalized workflow is applicable to most standard mass spectrometers. For EI, a 70 eV electron beam is the industry standard, providing reproducible fragmentation patterns that can be compared across different instruments. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) analyzer, would be invaluable for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous validation of the compound's identity.
Conclusion
While experimental data for this compound is not widely published, a comprehensive spectroscopic profile can be reliably predicted based on its chemical structure and fundamental principles of NMR, IR, and MS. This guide provides the expected spectral data, robust methodologies for their acquisition, and the expert rationale behind the predictions. It is intended to be a practical tool for researchers in the field of drug discovery and development, enabling efficient and accurate characterization of this and structurally related molecules.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
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-
Manjusha R Ugale, & Baliram N Berad. (2013). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research and Technology, 2(10). [Link][3]
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An In-depth Technical Guide on the Biological Activity of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide focuses on a specific, yet under-researched, derivative: 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine. While direct studies on this compound are limited, this document synthesizes information from structurally related analogs to postulate its biological activities, propose mechanisms of action, and provide a framework for its investigation. We will delve into a proposed synthetic route, potential antimicrobial and anticancer properties, and the experimental protocols required to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this promising molecule.
Introduction: The 1,2,4-Thiadiazole Scaffold in Drug Discovery
Heterocyclic compounds are of immense interest in medicinal chemistry due to their diverse biological activities. Among them, the 1,2,4-thiadiazole ring system has emerged as a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. Derivatives of 1,2,4-thiadiazole have been reported to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4][5][6][7][8][9] The presence of sulfur and nitrogen atoms in the ring imparts unique physicochemical properties, such as the ability to participate in hydrogen bonding and coordinate with metal ions, which can contribute to their biological activity.[7][8]
The subject of this guide, this compound, combines the 1,2,4-thiadiazole core with a 2-chlorobenzylthio substituent. The introduction of a halogenated benzyl group is a common strategy in medicinal chemistry to enhance lipophilicity and potentially improve cell membrane permeability and target engagement. This guide will explore the untapped potential of this specific molecule by extrapolating from the known biological activities of its structural relatives.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of substituted 1,2,4-thiadiazoles. A common starting material for such syntheses is 2-amino-1,3,4-thiadiazole-5-thiol, which can be prepared from thiosemicarbazide and carbon disulfide.[10]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Step-by-Step Protocol:
-
Synthesis of 2-Amino-1,3,4-thiadiazole-5-thiol:
-
To a solution of thiosemicarbazide in absolute ethanol, add anhydrous sodium carbonate and carbon disulfide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain 2-amino-1,3,4-thiadiazole-5-thiol.[10]
-
-
Synthesis of this compound:
-
Dissolve 2-amino-1,3,4-thiadiazole-5-thiol in a suitable solvent such as ethanol or DMF.
-
Add a base, for instance, sodium hydroxide or potassium carbonate, to deprotonate the thiol group.
-
Add 2-chlorobenzyl chloride dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Filter, wash with water, and purify by column chromatography or recrystallization to yield the target compound.
-
Postulated Biological Activities
Based on the extensive literature on thiadiazole derivatives, we can postulate several key biological activities for this compound.
Antimicrobial Activity
Thiadiazole derivatives are well-documented for their broad-spectrum antimicrobial activity.[1][2][3][4][5][11][12] The presence of the thioether linkage and the chlorobenzyl group may enhance this activity.
-
Antibacterial Activity: Many 1,3,4-thiadiazole derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][2][4]
-
Antifungal Activity: Activity against fungal strains like Candida albicans and Aspergillus niger has also been reported for various thiadiazole analogs.[1][2]
Table 1: Antimicrobial Activity of Structurally Related Thiadiazole Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| 1,3,4-Thiadiazole derivatives | S. aureus | 15.63 - 500 | [4] |
| 1,3,4-Thiadiazole derivatives | B. subtilis | 15.63 - 250 | [4] |
| 1,2,4-Triazolo[3,4-b][1][3][4]thiadiazoles | Xanthomonas oryzae pv. oryzae | 0.74 - 0.97 | [5] |
| 1,2,4-Thiadiazole derivatives | Xanthomonas oryzae pv. oryzicola | 0.43 | [3] |
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a component of several compounds with demonstrated anticancer activity.[13][14][15][16][17] The proposed mechanism often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
-
Cytotoxicity: Derivatives have shown cytotoxicity against various cancer cell lines, including those from leukemia, colon cancer, and ovarian cancer.[13][14][18]
-
Enzyme Inhibition: Some thiadiazole derivatives have been found to inhibit enzymes like histone deacetylases (HDACs) and protein kinases, which are crucial for cancer progression.[17]
Table 2: Anticancer Activity of Structurally Related Thiadiazole Derivatives
| Compound Class | Cell Line | Activity (IC50 in µM) | Reference |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles | HT-29 (Colon) | In vivo efficacy | [13] |
| Sulfur-substituted anthra[1,2-c][1][2][5]thiadiazole-6,11-diones | Leukemia cell lines | 0.18 - 1.45 | [14] |
| 2-Amido-1,3,4-thiadiazole derivatives | SK-OV-3 (Ovarian) | 19.5 | [18] |
Proposed Mechanisms of Action
The diverse biological activities of thiadiazole derivatives are attributed to various mechanisms of action.
Antimicrobial Mechanism
The antimicrobial action could be due to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature of the 2-chlorobenzyl group may facilitate the compound's entry into microbial cells.
Caption: Proposed antimicrobial mechanism of action.
Anticancer Mechanism
The anticancer activity of thiadiazole derivatives has been linked to several pathways. A plausible mechanism for our target compound could involve the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides and, consequently, DNA and RNA.[19]
Caption: Proposed anticancer mechanism via IMPDH inhibition.
Experimental Protocols
To validate the postulated biological activities, the following standard experimental protocols are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, SK-OV-3) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Data Interpretation and Future Directions
The experimental data will provide crucial insights into the biological profile of this compound.
-
Antimicrobial Activity: Low MIC values would indicate potent antimicrobial activity, warranting further investigation into its spectrum of activity and mechanism of action.
-
Anticancer Activity: Low IC50 values against specific cancer cell lines would suggest potential as a cytotoxic agent. Further studies should focus on its selectivity for cancer cells over normal cells and elucidating its precise molecular target.
Future research should also focus on structure-activity relationship (SAR) studies by synthesizing and testing analogs with different substituents on the benzyl ring and the thiadiazole core to optimize activity and reduce potential toxicity. In vivo studies in animal models will be the subsequent step to evaluate the compound's efficacy and safety profile.
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Chen, L., Liu, X., Li, Y., Wang, J., & Zhang, H. (2020). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry, 68(19), 5347-5355.
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3-[(2-Chlorobenzyl)thio]-1,2,4-Thiadiazol-5-Amine Derivatives and Analogs: A Guide to Synthesis, Mechanism, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-thiadiazole heterocycle is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][2] This guide focuses on a specific, highly promising subclass: 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine and its analogs. These compounds are characterized by a unique mechanism of action, functioning as electrophilic "warheads" that covalently modify cysteine residues in target proteins.[3][4] This mode of action makes them potent and often irreversible inhibitors of cysteine-dependent enzymes, which are implicated in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. This document provides an in-depth exploration of the core mechanism, detailed synthetic protocols, structure-activity relationship (SAR) insights, and a framework for the biological evaluation of this compound class, serving as a vital resource for professionals engaged in drug discovery and development.
Introduction: The 1,2,4-Thiadiazole Scaffold in Medicinal Chemistry
Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. Among the various isomers, the 1,2,4-thiadiazole core has emerged as a particularly versatile pharmacophore in the design of novel therapeutic agents.[2] Its derivatives are associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7] The commercial availability of the antibiotic Cefozopran, which features a 1,2,4-thiadiazole moiety, underscores the clinical relevance of this scaffold.[1]
The 3-thio-5-amino substitution pattern represents a key structural motif. The thiol group at the 3-position provides a handle for introducing diverse substituents, such as the 2-chlorobenzyl group, to modulate potency and selectivity. The amino group at the 5-position offers a site for hydrogen bonding interactions within biological targets and can be further functionalized to fine-tune physicochemical properties.
Core Mechanism of Action: Covalent Cysteine Modification
A defining feature of the 1,2,4-thiadiazole ring is its function as a unique thiol-trapping agent.[3] The inherent electrophilicity of the sulfur-nitrogen (S-N) bond within the ring makes it susceptible to nucleophilic attack by the thiol side chain of cysteine residues present in the active sites of many enzymes.
The reaction proceeds via a nucleophilic attack from the deprotonated cysteine thiol onto the sulfur atom at the 2-position of the thiadiazole ring. This attack induces the cleavage of the weak N-S bond, leading to the opening of the heterocyclic ring.[4] The result is the formation of a stable disulfide bond between the compound and the protein, effectively causing irreversible or pseudo-irreversible inactivation of the enzyme.[3] This covalent and targeted mechanism can lead to high potency and prolonged duration of action, which are desirable attributes in drug design. This reactivity makes these compounds excellent candidates for inhibiting cysteine-dependent enzymes like cathepsins, certain proteases, and H+/K+ ATPase.[3]
Caption: Covalent inhibition via cysteine modification.
Synthetic Strategies and Protocols
The synthesis of this compound derivatives is typically achieved through a multi-step process that involves building the core heterocycle followed by strategic functionalization.
Sources
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In Silico Analysis of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine: A Technical Guide for Drug Discovery Professionals
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is arduous and resource-intensive. The 1,3,4-thiadiazole scaffold and its isomers, including the 1,2,4-thiadiazole core of our subject molecule, 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine, are of significant interest due to their diverse and potent biological activities, which span antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The ability to predict the molecular interactions, physicochemical properties, and pharmacokinetic profiles of novel derivatives in silico provides an unparalleled advantage in prioritizing candidates for synthesis and experimental validation. This guide presents a comprehensive, field-proven workflow for the computational evaluation of this compound, offering a blueprint for the rational design of next-generation thiadiazole-based therapeutics.
Section 1: Ligand Preparation - The Foundation of a Robust Model
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. For our ligand, this compound, the initial step is to generate a three-dimensional conformation that is energetically favorable.
Protocol 1.1: 3D Structure Generation and Energy Minimization
-
Structure Generation:
-
Utilize a chemical drawing tool such as ChemDraw or the online SMILES translator of your choice to generate the 2D structure from its IUPAC name or SMILES string (Clc1ccccc1CSC2=NN=C(N)S2).
-
Convert the 2D representation into a 3D structure. Most molecular modeling suites, such as PyMOL or UCSF Chimera, have built-in functionalities for this conversion.
-
-
Energy Minimization:
-
The initial 3D structure is likely not in its lowest energy state. A crucial step is to perform energy minimization using a suitable force field. The CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF) are excellent choices for drug-like small molecules.[7][8][9]
-
Rationale: This process optimizes the bond lengths, angles, and dihedral angles to relieve any steric clashes and find a local energy minimum, resulting in a more realistic conformation for subsequent docking and simulation studies.
-
Section 2: Target Identification and Preparation - Finding the Biological Partner
While the specific biological target of this compound may not be known, the extensive literature on thiadiazole derivatives provides a logical starting point for target selection. For the purpose of this guide, we will hypothesize a potential target based on the known anticancer activities of similar compounds.[6][10] Let us select a relevant protein target from the Protein Data Bank (PDB), a comprehensive repository of macromolecular structural data.[11][12][13][14][15]
Protocol 2.1: Protein Target Selection and Preparation
-
Target Selection:
-
Based on literature precedents for thiadiazole derivatives, a promising target class could be protein kinases or enzymes involved in cell cycle regulation. A search of the PDBsum database, which provides summaries and analyses of PDB structures, can aid in identifying suitable targets.[11][12][14][15]
-
-
Structure Retrieval and Cleaning:
-
Download the selected protein structure in PDB format.
-
Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This can be accomplished using molecular visualization software like UCSF Chimera or PyMOL.
-
Rationale: Water molecules and other non-interacting species can interfere with the docking process and are generally not included in the initial rigid docking simulations.
-
-
Protonation and Structural Refinement:
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH of 7.4.
-
Check for and repair any missing atoms or residues in the protein structure. Tools like Modeller or the built-in functionalities of molecular modeling suites can be used for this purpose.
-
Rationale: Correct protonation is critical for accurately modeling hydrogen bonding interactions, which are often key drivers of ligand binding.
-
Section 3: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[16][17][18][19][20] This allows for the elucidation of key binding interactions and the estimation of binding affinity. We will utilize AutoDock Vina, a widely used and validated docking program.
Workflow 3.1: Molecular Docking with AutoDock Vina
Caption: Molecular Docking Workflow.
Protocol 3.1: Step-by-Step Docking Procedure
-
File Preparation:
-
Convert both the prepared ligand and receptor files into the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools.
-
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the binding site of the receptor. If a co-crystallized ligand was present in the original PDB structure, its coordinates can be used to center the grid box. Otherwise, blind docking, where the grid box covers the entire protein surface, can be performed to identify potential binding sites.
-
Rationale: The grid box defines the search space for the docking algorithm. A well-defined grid box improves the efficiency and accuracy of the docking simulation.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina, providing the prepared ligand and receptor PDBQT files, and the grid box parameters as input.
-
-
Analysis of Results:
-
AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Section 4: Molecular Dynamics Simulations - Capturing the Dynamics of Binding
While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the system over time.[21][22][23][24][25] This provides valuable insights into the stability of the binding pose and the flexibility of the protein and ligand. We will use GROMACS, a versatile and high-performance MD simulation package.[21][22]
Workflow 4.1: GROMACS MD Simulation
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An In-depth Technical Guide to 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine and its Analogs: Synthesis, Properties, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine, a molecule of interest within medicinal chemistry. Due to the limited publicly available data for this specific compound, this guide establishes a foundational understanding through the synthesis, characterization, and biological activities of structurally related 1,2,4-thiadiazole and 1,3,4-thiadiazole analogs. By examining these closely related compounds, we can infer the probable physicochemical properties, potential synthetic routes, and likely therapeutic applications of the title compound. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both theoretical grounding and practical methodologies for the exploration of this chemical space.
Introduction and Chemical Identification
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific compound, this compound, is characterized by the presence of a 5-amino group, a feature known to be crucial for the biological activity of many heterocyclic compounds, and a 2-chlorobenzylthio substituent at the 3-position. The chlorine atom on the benzyl ring is expected to modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.
As of the date of this publication, a specific CAS (Chemical Abstracts Service) number for this compound has not been identified in major chemical databases. This suggests that the compound may be a novel entity or has not been extensively reported in the literature.
For the purpose of this guide, we will also draw comparisons with the isomeric 1,3,4-thiadiazole scaffold, which is more extensively studied and shares many synthetic and biological characteristics with the 1,2,4-thiadiazole series.
Table 1: Chemical Identifiers of this compound and a Key Analog
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Not Available | C₉H₉ClN₄S₂ | 272.78 g/mol |
| 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine[1] | 39181-43-6 | C₉H₈ClN₃S | 225.70 g/mol |
Synthetic Strategies and Methodologies
The synthesis of this compound can be logically approached through the functionalization of a pre-formed 5-amino-1,2,4-thiadiazole-3-thiol ring. This precursor can be synthesized through several established methods.
Synthesis of the 5-Amino-1,2,4-thiadiazole-3-thiol Precursor
A common route to 5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of amidinothioureas.
Protocol 1: Synthesis of 5-Amino-1,2,4-thiadiazole-3-thiol
-
Step 1: Formation of 1-Aryl-3-amidinothiourea. An appropriate amidine is reacted with a thiourea derivative.
-
Step 2: Oxidative Cyclization. The resulting 1-aryl-3-amidinothiourea is suspended in a suitable solvent, such as ethanol. An oxidizing agent, for instance, an ethanolic solution of iodine, is added portion-wise with continuous stirring. The reaction progress is monitored by the persistence of the iodine color. The reaction mixture is typically left overnight at room temperature.
-
Step 3: Isolation and Purification. The crude product is isolated and then basified with a dilute base like ammonia to yield the free base. The product is then purified by recrystallization from a suitable solvent like ethanol.
Sources
Methodological & Application
Protocol for synthesizing 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine in the lab
Application Note & Protocol
A Validated Laboratory Protocol for the Synthesis of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Abstract
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive, validated protocol for the laboratory-scale synthesis of a specific derivative, this compound. The synthetic strategy is based on a robust S-alkylation of 5-amino-1,2,4-thiadiazole-3-thiol using 2-chlorobenzyl chloride. We delve into the mechanistic rationale, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and describe methods for product characterization. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.
Introduction and Scientific Rationale
The 1,2,4-thiadiazole ring system is a cornerstone in modern medicinal chemistry, recognized for its ability to modulate various biological targets.[4][5] Derivatives have been investigated as potential treatments for human leukemia, as enzyme inhibitors, and as allosteric modulators.[6] The core structure's unique electronic properties and hydrogen bonding capabilities make it a versatile scaffold for designing novel therapeutic agents.[7]
The target compound, this compound, is synthesized via a nucleophilic substitution reaction. This protocol employs 5-amino-1,2,4-thiadiazole-3-thiol as the nucleophilic precursor. The exocyclic thiol group is the key reactive site. Its nucleophilicity is significantly enhanced by deprotonation with a suitable base, forming a thiolate anion. This anion then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group to form the desired thioether linkage. The choice of a benzylic halide as the electrophile is deliberate; the proximity of the phenyl ring stabilizes the transition state of the Sₙ2 reaction, facilitating a high-yield conversion under mild conditions.[8]
Reaction Scheme and Mechanism
The synthesis proceeds via a classical S-alkylation mechanism.
Sources
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Application Notes & Protocols: Quantitative Analysis of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Abstract
This document provides detailed application notes and proposed protocols for the quantitative analysis of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine, a molecule of interest in pharmaceutical and chemical research. Given the structural motifs—a substituted thiadiazole ring, a thioether linkage, and an aromatic chloride—standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are highly applicable. This guide outlines comprehensive, step-by-step methodologies for each technique, including system parameters, sample preparation, and rigorous method validation according to ICH Q2(R1) guidelines.[1][2][3][4] The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific analytical needs.
Introduction and Physicochemical Properties
This compound is a heterocyclic compound featuring a 1,2,4-thiadiazole core. This class of compounds is of significant interest in medicinal chemistry for its diverse biological activities.[5][6] Accurate and precise quantification is fundamental for various stages of research and development, including pharmacokinetic studies, formulation analysis, quality control of active pharmaceutical ingredients (APIs), and impurity profiling.
While experimental data for this specific molecule is not widely published, its physicochemical properties can be estimated based on its structure to guide analytical method development.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value / Characteristic | Rationale & Impact on Analysis |
| Molecular Formula | C₉H₈ClN₄S₂ | Used to calculate the exact mass for mass spectrometry. |
| Molecular Weight | ~287.77 g/mol | Essential for preparing standard solutions of known concentration. |
| Structure | Aromatic rings, thioether, amine group | The aromatic rings provide a strong chromophore for UV detection. The overall structure is moderately non-polar, making it ideal for reversed-phase chromatography. The amine group provides a site for protonation, making it suitable for positive ion mode mass spectrometry. |
| Solubility | Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO) and poorly soluble in water. | Dictates the choice of diluent for sample and standard preparation. Acetonitrile and methanol are common choices for reversed-phase HPLC. |
| UV Absorbance | Expected λmax ~270-290 nm | The benzothiazole and chlorobenzyl moieties are strong chromophores. A UV scan is required to determine the optimal wavelength for maximum sensitivity. |
Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quantitative analysis due to its robustness, reliability, and widespread availability. The proposed method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Principle of the Method
The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a non-polar stationary phase (e.g., C18) propelled by a polar mobile phase. Due to its non-polar character, the analyte interacts with the stationary phase, slowing its movement. The organic content of the mobile phase is optimized to achieve a suitable retention time and sharp peak shape. As the analyte elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength. The area under the resulting chromatographic peak is directly proportional to the concentration of the analyte in the sample.
Proposed HPLC-UV Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
HPLC-grade water.
-
Formic acid (FA) or Trifluoroacetic acid (TFA).
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.22 or 0.45 µm, PTFE or other suitable material).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is used to acidify the mobile phase (pH ~2.7). This protonates the amine group on the thiadiazole ring, preventing peak tailing and ensuring consistent retention. Acetonitrile is a strong organic solvent suitable for eluting moderately non-polar compounds.[7]
-
-
Standard Solution Preparation:
-
Prepare a primary stock solution of 1.0 mg/mL by accurately weighing ~10 mg of the reference standard and dissolving it in a 10 mL volumetric flask with methanol or acetonitrile.
-
Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve and extract the analyte using a suitable solvent (e.g., methanol). Sonication may be required to ensure complete dissolution.
-
Dilute the extracted sample to a concentration that falls within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 60% Mobile Phase B and 40% Mobile Phase A. (Note: A gradient may be required if impurities are present).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Causality: Maintaining a constant temperature ensures retention time stability).
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determine the λmax by running a DAD scan on a standard. A starting wavelength of 280 nm is proposed.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the analyte in the sample by interpolating its peak area into the calibration curve.
-
Method Validation Protocol (ICH Q2(R1) Framework)[1][4]
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3]
Table 2: Validation Parameters and Acceptance Criteria for HPLC-UV Assay
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and analyte standard. Spike the analyte into the placebo matrix. | No interfering peaks at the retention time of the analyte. Peak purity analysis (if using DAD) should pass. |
| Linearity | Analyze at least five concentrations across the proposed range (e.g., 80-120% of the target concentration). | Correlation coefficient (R²) ≥ 0.999. |
| Range | Confirmed by acceptable linearity, accuracy, and precision data. | 80% to 120% of the target assay concentration. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) of 10:1 or by establishing the lowest concentration with acceptable precision and accuracy. | RSD ≤ 10%. |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV Quantification.
Advanced Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the preferred method. This protocol proposes a method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
The chromatographic separation is similar to HPLC. After eluting from the column, the analyte enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where it is ionized. In the first quadrupole (Q1), an ion corresponding to the analyte's molecular weight (the precursor ion) is selected. This ion is then fragmented in the collision cell (Q2). In the third quadrupole (Q3), a specific fragment ion (the product ion) is selected and detected. This highly specific precursor-to-product ion transition is monitored, providing excellent selectivity and sensitivity, minimizing interference from matrix components.
Proposed LC-MS/MS Protocol
Instrumentation and Consumables:
-
LC-MS/MS system with a binary HPLC pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.
-
All consumables and reagents as listed for the HPLC-UV method.
Step-by-Step Protocol:
-
LC Conditions: The HPLC conditions from Section 2.2 can be used as a starting point. The flow rate may need to be reduced (e.g., to 0.4-0.6 mL/min) depending on the ESI source's efficiency.
-
MS Parameter Optimization:
-
Infusion: Infuse a standard solution (~1 µg/mL in 50:50 ACN:Water with 0.1% FA) directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature).
-
Ionization Mode: Given the basic amine group, Electrospray Ionization in Positive Mode (ESI+) is the logical choice.
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ is expected at m/z 288.8 (for ³⁵Cl isotope).
-
Product Ion (Q3): Perform a product ion scan on the precursor to identify stable, high-intensity fragments. A likely fragmentation would be the cleavage of the thioether bond, yielding fragments related to the chlorobenzyl or the aminothiadiazole moiety. This step is crucial and must be determined experimentally.
-
-
MRM Transition Table:
-
Set up the MRM method with at least two transitions for the analyte (one for quantification, one for confirmation) and one for an internal standard, if used.
-
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Analyte | 288.8 | TBD¹ | Quantifier |
| Analyte | 288.8 | TBD² | Qualifier |
| Internal Standard (optional) | Varies | Varies | --- |
| ¹ TBD = To Be Determined experimentally via infusion and product ion scan. | |||
| ² A second, distinct fragment ion. |
-
Sample and Standard Preparation:
-
Data Analysis:
-
Quantification is performed by plotting the peak area ratio of the analyte to the internal standard against concentration.
-
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS Analysis Workflow in MRM Mode.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][4][9]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
-
ICH. (1996). Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4]
-
Chiang, M. C., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 765(1), 55-62. [Link][8]
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European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link][9]
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Koval, O. O., et al. (2018). Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. ResearchGate. [Link][7]
-
Malygin A.S., et al. (2020). Development and validation of HPLC-MS/MS method of determination of a new derivative of valproic acid and 1,3,4-thiadiazole in rabbit blood plasma for pharmacokinetic study. Drug development & registration, 23(8), 26-33. [Link]
-
Lu, J., et al. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 878(15-16), 1159-1164. [Link][10]
-
Gornowicz, A., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(23), 5769. [Link][11]
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PubChem. 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link][12]
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BuyersGuideChem. 3-Amino-5-methylthio-[1][2][4]thiadiazole. [Link][13]
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Yamamoto, H., et al. (2019). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 24(22), 4022. [Link][14]
-
Adoo, K. E. N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide. [Link]
-
PubChem. 5-Amino-1,2,4-thiadiazole. National Center for Biotechnology Information. [Link][15]
-
Yamamoto, H., et al. (2019). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 24(22), 4022. [Link][16]
-
Ahmed, A. H., et al. (2020). Chemical properties of thiadiazole compounds. ResearchGate. [Link][5]
-
Diva-Portal.org. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. [Link][17]
-
Gornowicz, A., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. [Link][6]
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- 12. 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine | C9H8ClN3S | CID 702289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Amino-5-methylthio-[1,2,4]thiadiazole | C3H5N3S2 - BuyersGuideChem [buyersguidechem.com]
- 14. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection [mdpi.com]
- 17. diva-portal.org [diva-portal.org]
- 18. 1,2,4-Thiadiazol-5-amine - High purity | EN [georganics.sk]
Application Notes and Protocols for High-Throughput Screening with 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
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Introduction
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine is a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 11 (PTPN11), commonly known as SHP2.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the RAS-mitogen-activated protein kinase (MAPK) cascade, which is fundamental for cell proliferation, differentiation, and survival.[3][4] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in various developmental disorders like Noonan syndrome and is a driver in several human cancers, including leukemia and various solid tumors.[2][5] This makes SHP2 a compelling therapeutic target in oncology and other diseases.[3][6]
Unlike traditional orthosteric inhibitors that target the highly conserved active site of phosphatases, this compound and similar allosteric inhibitors bind to a distinct pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains.[2] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity.[1][2] This mechanism of action offers a promising avenue for achieving high selectivity and potency.[2][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel SHP2 inhibitors. We will detail robust biochemical and cell-based assay protocols, discuss critical aspects of assay validation, and provide insights into data analysis and interpretation.
Signaling Pathway and Mechanism of Action
SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[6] Upon growth factor binding, RTKs autophosphorylate, creating docking sites for the two SH2 domains of SHP2. This recruitment to the plasma membrane relieves the auto-inhibitory interaction between the N-terminal SH2 domain and the PTP domain, leading to catalytic activation. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-ERK pathway.[4][8] Allosteric inhibitors like this compound lock SHP2 in its inactive state, thereby blocking downstream signaling.
Caption: SHP2 Signaling Pathway and Point of Inhibition.
High-Throughput Screening Assays
A successful HTS campaign for SHP2 inhibitors requires robust and reliable assays. Here, we present protocols for both a primary biochemical screen and a secondary cell-based assay to confirm target engagement and cellular activity.
Primary Screen: Biochemical Fluorescence-Based Assay
This assay measures the enzymatic activity of SHP2 by monitoring the dephosphorylation of a fluorogenic substrate. 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is an excellent substrate for this purpose, as its dephosphorylated product, 6,8-difluoro-4-methylumbelliferone (DiFMU), is highly fluorescent.[9][10][11][12] This assay is readily adaptable to a high-throughput format (384- or 1536-well plates).[13][14][15]
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 5 mM DTT. Prepare fresh daily.
-
Recombinant SHP2 Enzyme: Dilute purified full-length SHP2 to the desired working concentration (e.g., 0.5 nM final) in Assay Buffer.[15] The optimal concentration should be determined empirically to yield a robust signal within the linear range of the reaction.
-
DiFMUP Substrate: Prepare a stock solution in DMSO (e.g., 10 mM). Dilute to the working concentration (e.g., 100 µM final) in Assay Buffer.[11] The final concentration should be at or near the Km value for SHP2 to ensure sensitivity to competitive inhibitors.
-
Test Compound: this compound (or other test compounds) serially diluted in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Using an automated liquid handler, dispense 50 nL of test compound in DMSO into the appropriate wells of a black, low-volume 384-well assay plate.
-
Add 10 µL of SHP2 enzyme solution to all wells.
-
Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to all wells.
-
Monitor the increase in fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~358 nm and an emission wavelength of ~455 nm using a plate reader.[12]
-
Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data to controls:
-
High Control (0% inhibition): Enzyme + Substrate + DMSO (no inhibitor).
-
Low Control (100% inhibition): Substrate + DMSO (no enzyme).
-
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Screen: Cellular Target Engagement Assay
To confirm that hit compounds from the primary screen engage SHP2 within a cellular context, a Cellular Thermal Shift Assay (CETSA) is a powerful tool.[5][16][17] This method assesses the thermal stability of a protein in the presence of a ligand. Binding of an inhibitor typically stabilizes the target protein, leading to a higher melting temperature (Tm).[17]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with RTK activation like KYSE-520) to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.[18]
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[18]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble SHP2 in each sample using a standard method like Western Blot or an ELISA-based approach.
-
Data Analysis
-
For each compound concentration, plot the amount of soluble SHP2 as a function of temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).
-
A positive shift in Tm in the presence of the compound indicates target engagement. The magnitude of the shift can be correlated with the compound's potency.
Assay Validation and Quality Control
Rigorous assay validation is critical for the success of any HTS campaign.[19][20] The primary goal is to ensure the assay is robust, reproducible, and suitable for identifying true hits.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria | Reference |
| Z'-factor | A statistical measure of the separation between the high and low controls, indicating the quality and dynamic range of the assay. | Z' > 0.5 indicates an excellent assay for HTS. | [21][22][23] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the high control to the mean signal of the low control. | S/B > 5 is generally considered acceptable. | [24] |
| Coefficient of Variation (%CV) | A measure of the variability of the data within the controls. | %CV < 15% is desirable for both high and low controls. | [24] |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Typically determined by testing a range of DMSO concentrations. | [25][26] |
Calculating the Z'-factor
The Z'-factor is calculated using the following formula:
Z' = 1 - ( (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow| )
Where:
-
SDhigh and SDlow are the standard deviations of the high and low controls, respectively.
-
Meanhigh and Meanlow are the means of the high and low controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[21][27]
Conclusion
This compound serves as an invaluable tool compound for the development and validation of high-throughput screening assays targeting the allosteric site of SHP2. The biochemical and cellular protocols detailed in these application notes provide a robust framework for identifying and characterizing novel SHP2 inhibitors. By adhering to stringent assay validation criteria, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of new therapeutic agents for the treatment of cancers and other diseases driven by aberrant SHP2 signaling.
References
-
Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. Available at: [Link]
-
SHP-2 Substrate (DiFMUP) - BPS Bioscience. Available at: [Link]
-
High-throughput screening protocol created to discover SHP2 inhibitors. (2021). Drug Target Review. Available at: [Link]
-
LaMarche, M. J., Acker, M., Argintaru, A., Bauer, D., Boisclair, J., Chan, H., ... & Garcia-Fortanet, J. (2020). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 63(22), 13578-13594. Available at: [Link]
-
Deckert, J., El-Kholy, S., & Binstadt, B. A. (2019). SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. Frontiers in Immunology, 10, 1546. Available at: [Link]
-
Tajan, M., de Rocca Serra, A., & Valet, P. (2015). Protein tyrosine phosphatase SHP-2: a proto-oncogene product that promotes Ras activation. Cancer Science, 106(7), 791-798. Available at: [Link]
-
The Allosteric Site on SHP2's Protein Tyrosine Phosphatase Domain is Targetable with Druglike Small Molecules - PMC. (2018). Available at: [Link]
-
Phosphatase Assay Service | Drug Testing at Reaction Biology. Available at: [Link]
-
What are SHP2 inhibitors and how do they work? - Patsnap Synapse. (2024). Available at: [Link]
-
Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. | Semantic Scholar. (2016). Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available at: [Link]
-
Identification of potent small molecule allosteric inhibitors of SHP2 - Astex Pharmaceuticals. (2020). Available at: [Link]
-
The Z prime value (Z´) | BMG LABTECH. Available at: [Link]
-
What is Z' (read Z-factor)? - RxPlora. Available at: [Link]
-
Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. Available at: [Link]
-
A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC - NIH. (2020). Available at: [Link]
-
O'Reilly, A. M., & Neel, B. G. (1998). Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction. Molecular and Cellular Biology, 18(1), 161-177. Available at: [Link]
-
Gunderwala, A. Y., & Neel, B. G. (2021). Regulation and activity of the phosphatase SHP2: SH2 domains, dephosphorylation activity, and beyond. Biochemical Society Transactions, 49(4), 1835-1848. Available at: [Link]
-
Deckert, J., El-Kholy, S., & Binstadt, B. A. (2019). SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. Frontiers in Immunology, 10, 1546. Available at: [Link]
-
Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC. (2020). Available at: [Link]
-
Protein Tyrosine Phosphatase Assays - PMC - NIH. (2011). Available at: [Link]
-
Protein Tyrosine Phosphatase Assays - WashU Medicine Research Profiles. Available at: [Link]
-
Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors - JoVE. (2020). Available at: [Link]
-
Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed - NIH. (2022). Available at: [Link]
-
Z-factors - BIT 479/579 High-throughput Discovery. Available at: [Link]
-
A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed. (2020). Available at: [Link]
-
(PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays - ResearchGate. (2022). Available at: [Link]
-
Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC - NIH. (2022). Available at: [Link]
-
HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. Available at: [Link]
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. Available at: [Link]
-
Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2024). Biotechnology Journal. Available at: [Link]
-
Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity. (2018). Methods in Molecular Biology. Available at: [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube. (2022). Available at: [Link]
-
Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking | PNAS. (2006). Available at: [Link]
-
Enzyme Assay Design for High-Throughput Screening - OUCI. Available at: [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. (2012). Available at: [Link]
-
High-Throughput Screening Assays. Assay Genie. Available at: [Link]
-
Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One - Research journals. (2015). Available at: [Link]
-
A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2013). ASSAY and Drug Development Technologies. Available at: [Link]
-
A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2013). ASSAY and Drug Development Technologies. Available at: [Link]
-
3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - ResearchGate. (2022). Available at: [Link]
-
Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed. (1978). Available at: [Link]
Sources
- 1. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of potent small molecule allosteric inhibitors of SHP2 – Astex [astx.com]
- 7. The Allosteric Site on SHP2’s Protein Tyrosine Phosphatase Domain is Targetable with Druglike Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) 5mg | Buy Online | Invitrogen™ [thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DiFMUP | Enzyme Probes and Enzyme Substrates: R&D Systems [rndsystems.com]
- 13. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 24. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 | Semantic Scholar [semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- 27. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Solubility of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Welcome to the dedicated technical support center for 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges associated with this compound, particularly its solubility. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the success of your experiments.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 270.77 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa (most basic) | 3.5 - 4.5 | The 5-amino group on the thiadiazole ring is predicted to be weakly basic. This suggests that the compound's solubility will be pH-dependent, increasing in acidic conditions. |
| pKa (most acidic) | No significant acidic pKa | The molecule lacks strongly acidic protons. |
| logP | 2.8 - 3.5 | This value indicates a moderate lipophilicity, suggesting that the compound may have limited aqueous solubility. |
| Aqueous Solubility | Low (<0.1 mg/mL) | The predicted low aqueous solubility is a key challenge that this guide aims to address. |
Disclaimer: These values are computationally predicted and should be experimentally verified.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges encountered when working with this compound, providing both theoretical explanations and practical solutions.
Q1: My compound is not dissolving in aqueous buffers for my biological assay. What is the first step I should take?
A1: The initial and most critical step is to perform a systematic solubility assessment. Given the predicted low aqueous solubility, it is unlikely that the compound will dissolve directly in neutral aqueous buffers at high concentrations.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for solubility issues.
Start by determining the kinetic and thermodynamic solubility of your compound. Kinetic solubility will give you an idea of the solubility of the amorphous form, which is often higher but less stable, while thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form.[1]
Q2: How do I perform a pH-dependent solubility study, and what should I expect for this compound?
A2: A pH-dependent solubility study is crucial for compounds with ionizable groups.[1] Based on the predicted basic pKa of the 5-amino group (around 3.5-4.5), the solubility of this compound is expected to increase significantly at pH values below its pKa.
Experimental Rationale: At a pH below the pKa, the amino group will be protonated, forming a positively charged species. This charged form will have more favorable interactions with polar water molecules, leading to increased solubility.
See Protocol 1: pH-Dependent Solubility Determination for a detailed experimental procedure.
Q3: I tried lowering the pH, but the solubility is still not sufficient for my needs. What are my next options?
A3: If pH modification alone is insufficient, the next logical step is to explore the use of co-solvents. Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.
Commonly Used Co-solvents in Biological Assays:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent. However, be mindful of its potential effects on cell-based assays at higher concentrations.
-
Ethanol (EtOH): A less potent but often more biocompatible co-solvent.
-
Polyethylene glycol 400 (PEG 400): A non-toxic and commonly used co-solvent for in vivo studies.
See Protocol 2: Co-solvent Solubility Screening for a systematic approach to identifying an effective co-solvent system.
Q4: Can I improve the solubility by forming a salt of my compound?
A4: Yes, salt formation is a very effective and widely used strategy to enhance the solubility and dissolution rate of ionizable compounds.[2] Since this compound has a basic nitrogen, it can be reacted with an acid to form a salt. The resulting salt will have a higher aqueous solubility than the free base.
Workflow for Salt Screening:
Caption: General workflow for salt screening.
Considerations for Salt Selection:
-
pKa difference: For efficient salt formation, the pKa of the acid should be at least 2-3 units lower than the pKa of the basic compound.
-
Crystallinity: A stable, crystalline salt form is generally preferred for development.
-
Hygroscopicity: The tendency of the salt to absorb moisture from the air should be assessed.
See Protocol 3: Small-Scale Salt Screening for a practical guide.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of thermodynamic solubility at different pH values.
Materials:
-
This compound
-
Phosphate buffer (pH 7.4, 6.8, 5.0)
-
Acetate buffer (pH 4.0)
-
0.1 M HCl (pH 1.0)
-
HPLC-grade water, acetonitrile, and appropriate analytical standards
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of the compound to vials containing buffers of different pH values (e.g., 1.0, 4.0, 5.0, 6.8, 7.4).
-
Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure that equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with the mobile phase.
-
Analyze the concentration of the dissolved compound by a validated HPLC-UV method.
Protocol 2: Co-solvent Solubility Screening
This protocol provides a method for systematically testing the effect of different co-solvents on the solubility of the compound.
Materials:
-
This compound
-
DMSO, Ethanol, PEG 400
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader with UV detection capabilities or HPLC-UV system
Procedure:
-
Prepare stock solutions of the compound in each co-solvent (e.g., 10 mM in DMSO).
-
In a 96-well plate, create a serial dilution of the stock solution with PBS to achieve a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10%).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Visually inspect the wells for any precipitation.
-
Quantify the amount of dissolved compound using a plate reader or by transferring an aliquot for HPLC-UV analysis.
Protocol 3: Small-Scale Salt Screening
This protocol describes a preliminary screen to identify promising salt forms.
Materials:
-
This compound
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)
-
Various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)
-
Small glass vials
-
Stir plate and stir bars
Procedure:
-
Dissolve a known amount of the free base in a suitable solvent.
-
Add a stoichiometric amount (e.g., 1.0-1.2 equivalents) of the selected acid.
-
Stir the mixture at room temperature and observe for precipitation. If no solid forms, try cooling the solution or slowly adding an anti-solvent.
-
If a solid is obtained, isolate it by filtration and dry it under vacuum.
-
Characterize the solid to confirm salt formation (e.g., by melting point, FTIR, or NMR).
-
Determine the aqueous solubility of the resulting salt using the shake-flask method (Protocol 1).
References
-
JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
World Health Organization. (2020). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1025. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]
-
Charles River. (n.d.). Salt Screening. Retrieved from [Link]
-
Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(33), 21782-21792. [Link]
-
Chemicalize. (n.d.). Calculations. Retrieved from [Link]
-
ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
Sources
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine stability and degradation issues
Welcome to the dedicated technical support resource for 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your research.
I. Compound Stability Profile: An Overview
This compound possesses a unique combination of functional groups that dictate its stability profile. The core structure comprises a 1,2,4-thiadiazole ring, known for its general stability due to aromaticity, especially when substituted at the 3- and 5-positions. However, the presence of a thioether linkage and a chlorobenzyl group introduces specific vulnerabilities. The thioether is susceptible to oxidation, while the chlorobenzyl moiety can be prone to photodegradation. Understanding these potential degradation pathways is crucial for accurate experimental design and data interpretation.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and step-by-step solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Symptom: Your chromatogram shows additional, unexpected peaks that are not present in your initial analysis of a fresh sample.
Potential Causes and Solutions:
-
Oxidative Degradation: The thioether sulfur is a primary site for oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This is a common issue, especially if samples are not handled under inert conditions or are exposed to oxidizing agents.[1][2][3][4]
-
Investigation Protocol:
-
Forced Oxidation: Intentionally degrade a sample of your compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂).
-
Sample Preparation: Dissolve a small amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Stress Condition: Add a controlled amount of 3% H₂O₂ to the sample solution. The final concentration of H₂O₂ should be sufficient to induce degradation (e.g., 1-3%).
-
Incubation: Incubate the sample at room temperature for a defined period (e.g., 2, 8, 24 hours), protecting it from light.
-
Analysis: Analyze the stressed sample by HPLC-UV and LC-MS.
-
Comparison: Compare the retention times and mass-to-charge ratios (m/z) of the new peaks with those in your problematic chromatogram. An increase in mass of 16 Da or 32 Da would strongly suggest the formation of the sulfoxide and sulfone, respectively.
-
-
Preventative Measures:
-
Store stock solutions and samples under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly prepared, de-gassed solvents for your mobile phase.
-
Consider the addition of a suitable antioxidant to your formulation if compatible with your experimental goals.
-
-
-
Hydrolytic Degradation: The thioether linkage can be susceptible to hydrolysis, particularly under basic conditions.[5]
-
Investigation Protocol:
-
Forced Hydrolysis: Subject your compound to acidic and basic conditions to assess its hydrolytic stability.
-
Sample Preparation: Prepare separate solutions of your compound (approx. 1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 50-70°C) for several hours.
-
Neutralization: Before injection, neutralize the samples with an equivalent amount of base or acid.
-
Analysis: Analyze the samples by HPLC and compare the chromatograms to a neutral control.
-
-
Preventative Measures:
-
Maintain the pH of your solutions within a neutral to slightly acidic range.
-
Avoid prolonged storage of the compound in basic solutions.
-
-
-
Photodegradation: The presence of the chlorobenzyl group makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[3][6][7][8][9]
-
Investigation Protocol:
-
Photostability Testing: Expose a solution of your compound to a controlled light source as per ICH Q1B guidelines.
-
Sample Preparation: Prepare two identical solutions of your compound. Wrap one in aluminum foil to serve as a dark control.
-
Exposure: Place both samples in a photostability chamber and expose them to a light source that provides both visible and UV radiation.
-
Analysis: Analyze both the exposed and dark control samples by HPLC at various time points.
-
-
Preventative Measures:
-
Handle and store the compound and its solutions in amber vials or by wrapping containers in aluminum foil.
-
Minimize exposure to direct sunlight and artificial light during experiments.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
Symptom: The chromatographic peak for this compound is asymmetrical, exhibiting tailing or fronting.
Potential Causes and Solutions:
-
Secondary Interactions with Silica: The basic amine group on the thiadiazole ring can interact with residual acidic silanol groups on the surface of standard silica-based C18 columns, leading to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1% v/v), to your mobile phase to compete with the analyte for active sites on the stationary phase.
-
Use of a Base-Deactivated Column: Switch to a modern, base-deactivated HPLC column specifically designed to minimize silanol interactions.
-
Lower pH: Decrease the pH of your mobile phase (e.g., to pH 3) to protonate the amine group, which can sometimes improve peak shape.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare and inject a series of dilutions of your sample to see if the peak shape improves at lower concentrations.
-
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause poor peak shape.
-
Troubleshooting Steps:
-
Column Washing: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent) to remove contaminants.
-
Replace the Column: If washing does not resolve the issue, the column may be permanently damaged and require replacement.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. Stock solutions should be stored in amber vials at -20°C or below and should be used as fresh as possible. Avoid repeated freeze-thaw cycles.
Q2: What are the likely degradation products I should monitor in my stability studies?
A2: Based on the structure, the primary degradation products to monitor are the sulfoxide and sulfone derivatives from oxidation of the thioether. Other potential degradants could arise from the cleavage of the thioether bond or modifications to the chlorobenzyl ring, especially under photolytic stress.
| Degradation Pathway | Triggering Condition | Potential Degradation Products |
| Oxidation | Exposure to air, oxidizing agents (e.g., H₂O₂) | 3-[(2-Chlorobenzyl)sulfinyl]-1,2,4-thiadiazol-5-amine (Sulfoxide), 3-[(2-Chlorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine (Sulfone) |
| Hydrolysis | Strong basic or acidic conditions, elevated temperature | 2-Chlorobenzylthiol, 5-amino-1,2,4-thiadiazol-3-ol, and other related fragments |
| Photodegradation | Exposure to UV and visible light | Cleavage of the C-S bond, dechlorination, and other rearrangements of the chlorobenzyl moiety |
Q3: Can I use mass spectrometry to identify the degradation products?
A3: Absolutely. LC-MS is a powerful tool for this purpose. The expected mass shifts for the primary oxidative degradants are +16 amu for the sulfoxide and +32 amu for the sulfone. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition of the degradants.
IV. Visualizing Degradation and Troubleshooting Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A systematic workflow for troubleshooting unexpected peaks in HPLC analysis.
V. References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
-
ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
-
ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. [Link]
-
CORE. (n.d.). Photochemical Degradation of Chlorobenzene. [Link]
-
Tonnesen, H. H. (2004). Photostability of Drugs and Drug Formulations. CRC Press.
-
Ahmad, I., et al. (2012). Photostability of Drugs and Drug Products. CRC Handbook of Stability Testing in Pharmaceutical Development.
-
Luyer, S. L., et al. (2024). Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers. ResearchGate. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of an aminothiazole compound: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Purification of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Welcome to the technical support center for the effective purification of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. By understanding the chemical nature of this molecule and the principles behind each technique, you can significantly improve your yield and purity.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification protocols, it's crucial to understand the structural features of this compound that influence its behavior during purification.
-
Basic Amine Group (-NH₂): The 5-amino group imparts basic properties to the molecule, making it susceptible to protonation in acidic conditions. This is a key feature to exploit for purification via acid-base extraction.[1][2][3]
-
Thiadiazole Core: This heterocyclic ring system is relatively polar.
-
Thioether Linkage (-S-): The thioether and the chlorobenzyl group add lipophilic character to the molecule.
-
Potential Impurities: Synthesis of this compound may result in impurities such as unreacted starting materials, by-products from side reactions, or decomposition products.
Frequently Asked Questions (FAQs)
Q1: What is the most common first step for purifying crude this compound?
A1: For many heterocyclic amines, an acid-base extraction is an excellent initial purification step to remove non-basic impurities.[1][2] This technique leverages the basicity of the 5-amino group. By dissolving the crude product in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), the target compound will be protonated and move into the aqueous layer, leaving many organic impurities behind. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, and the pure compound can be extracted back into an organic solvent.
Q2: My compound streaks badly on a silica gel TLC plate. What can I do?
A2: Streaking of basic compounds like this amine on silica gel is a common issue caused by the acidic nature of the silica. The basic amine interacts strongly with the acidic silanol groups, leading to poor chromatography. To mitigate this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your eluent will neutralize the acidic sites on the silica gel, resulting in sharper spots.[4]
-
Use an alternative stationary phase: Consider using basic or neutral alumina for your chromatography.[4]
-
Opt for reversed-phase chromatography: Using a C18 column with a polar mobile phase (like water/acetonitrile or water/methanol), often with a modifier like formic acid or trifluoroacetic acid, can provide excellent separation for polar and basic compounds.[4]
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming crystals. This often happens if the solution is too concentrated or cooled too quickly, or if significant impurities are present.[4] To encourage crystallization:
-
Add more solvent: Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool very slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Use seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.[4]
-
Perform a pre-purification step: If impurities are the cause, try a quick purification like a short silica plug filtration or an acid-base extraction before attempting recrystallization.[4]
Troubleshooting Guides
This section provides structured approaches to overcoming common challenges during the purification of this compound.
Guide 1: Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Peaks | Inappropriate solvent system. | Determine the relative polarity of your compound and impurities using Thin Layer Chromatography (TLC) with various solvent systems. Adjust the solvent ratio to achieve better separation. If compounds move too slowly (low Rf), increase the polarity of the mobile phase; if they move too quickly (high Rf), decrease the polarity.[4][5] |
| Column overloading. | The amount of crude material should typically be 1-5% of the mass of the stationary phase. If you need to purify a larger quantity, use a column with a larger diameter.[4] | |
| Compound Not Eluting from the Column | Compound is too polar for the current solvent system. | Drastically increase the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.[4][5] |
| Irreversible adsorption or decomposition on silica gel. | Test the stability of your compound on a TLC plate by letting a spot sit for an hour before eluting to check for degradation. If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[4] | |
| Streaking on Column | Acidic nature of silica interacting with the basic amine. | Add a basic modifier like triethylamine (0.1-1%) to your mobile phase.[4] Alternatively, use a non-acidic stationary phase like basic alumina.[4] |
Guide 2: Recrystallization Failures
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" | Solution is supersaturated or cooled too quickly. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound if available.[4] |
| Presence of impurities. | Perform a preliminary purification step, such as a quick filtration through a silica plug or an acid-base extraction, before attempting recrystallization.[4] If colored impurities are present, consider treating the hot solution with activated charcoal before filtering and cooling. | |
| Low Recovery of Crystalline Product | Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtration, wash the collected crystals with a small amount of cold solvent. |
| Product is too soluble in the chosen solvent, even when cold. | Try a different solvent or a solvent mixture where the compound has high solubility when hot and low solubility when cold. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic target compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Separation: The protonated amine salt will be in the aqueous (bottom) layer. Drain and collect the aqueous layer. The organic layer, containing neutral impurities, can be discarded or processed further if it contains other compounds of interest.
-
Basification: Place the collected aqueous layer in a clean flask and cool it in an ice bath. Slowly add 2M aqueous sodium hydroxide (NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper).[2] A precipitate of the neutral amine should form.
-
Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel. Add a fresh portion of the organic solvent (e.g., dichloromethane) and shake to extract the neutral amine.
-
Drying and Concentration: Collect the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for purifying the amine via acid-base extraction.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is suitable for separating the target compound from impurities of different polarities.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. For this basic amine, a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol) with 0.5-1% triethylamine is a good starting point.[4] Aim for an Rf value of ~0.2-0.3 for the target compound.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. For better resolution, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column.[6]
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes.
-
Analysis of Fractions: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions containing the desired compound and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Logic for Chromatography
Caption: Decision tree for troubleshooting column chromatography.
References
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Reddit. (2022). Amine workup. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]
-
Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of some new thiadiazole derivatives and their anticonvulsant activity. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Small Molecule Inhibitors
Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide is designed to provide you with the foundational knowledge and practical strategies to identify, understand, and mitigate the off-target effects of your compounds, using 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine as a representative case study. As you navigate the complexities of drug discovery and chemical biology, ensuring the specificity of your molecular probes is paramount for generating reliable data and developing safe and effective therapeutics.
Off-target effects, where a drug interacts with unintended biological molecules, can lead to misleading experimental results and potential toxicity.[1][2] This guide will equip you with the expertise to proactively address these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions and concerns that arise when working with novel inhibitors.
Q1: I'm observing a cellular phenotype with my compound, but I'm not certain it's due to interaction with my intended target. How can I begin to investigate potential off-target effects?
A1: This is a critical question in early-stage drug discovery. The first step is to establish a clear link between target engagement and the observed phenotype. A multi-pronged approach is recommended:
-
Orthogonal Assays: Employ a secondary assay that measures a different aspect of your target's function or a downstream signaling event. If the compound is active in both assays, it increases confidence in on-target activity.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your lead compound. A clear correlation between the potency of the analogs in biochemical and cellular assays suggests the phenotype is driven by interaction with the intended target.
-
Target Engagement Assays: Directly measure the interaction of your compound with its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this purpose.[3][4]
Q2: What is the Cellular Thermal Shift Assay (CETSA), and how can it help me confirm target engagement?
A2: CETSA is a powerful biophysical method that verifies if your compound binds to its target protein within intact cells.[3][5] The principle is based on the increased thermal stability of a protein when it is bound to a ligand.[3][5] By heating cell lysates or intact cells treated with your compound to various temperatures, you can assess the amount of soluble target protein remaining. A shift in the melting curve of the target protein in the presence of your compound is strong evidence of direct engagement.
Q3: My compound has a thiadiazole core, and I've read that some sulfur-containing heterocycles can be reactive. Could this be a source of off-target effects?
A3: This is an astute observation. Certain heterocyclic scaffolds, including some thiadiazoles, can exhibit reactivity towards nucleophilic residues like cysteine thiols in proteins.[6][7][8] This can lead to covalent modification of off-target proteins, resulting in non-specific activity. It is crucial to assess the potential for covalent binding, especially if your initial screens show a high hit rate or if the compound's activity is not readily reversible.
Q4: How can I distinguish between a specific off-target effect and general compound toxicity?
A4: Differentiating specific off-target pharmacology from non-specific cytotoxicity is essential. Here are some strategies:
-
Dose-Response Curves: A steep dose-response curve in a cytotoxicity assay may suggest a specific off-target interaction, whereas a shallow curve is often indicative of non-specific effects.
-
Time-Lapse Microscopy: Observing cellular morphology changes over time can provide clues. Specific off-target effects might induce a distinct morphological change (e.g., cell cycle arrest at a specific phase), while general toxicity may lead to more uniform cell death.
-
Inactive Control Compounds: Synthesize a structurally similar analog of your compound that is inactive against your primary target. If this inactive analog still produces the same cellular toxicity, it strongly suggests the toxicity is due to an off-target effect or a general property of the chemical scaffold.
Q5: What are some computational approaches to predict potential off-target interactions?
A5: In silico methods can be a cost-effective way to generate hypotheses about potential off-targets early in a project.[2][9] These approaches often rely on the principle of chemical similarity, where compounds with similar structures are predicted to have similar biological activities.[9] By comparing your compound's structure to databases of known drugs and their targets, you can generate a list of potential off-target proteins for experimental validation.[2]
Troubleshooting Guides
This section provides structured approaches to common experimental challenges related to off-target effects.
Guide 1: Investigating a Suspected Off-Target Phenotype
If your experimental results are inconsistent or suggest that the observed phenotype is not mediated by your intended target, follow this troubleshooting workflow.
Experimental Workflow: Deconvoluting On-Target vs. Off-Target Effects
Caption: A logical workflow for dissecting on-target versus off-target cellular effects.
Step-by-Step Protocol: CRISPR-Cas9 Mediated Target Validation
CRISPR-Cas9 technology allows for the precise editing of the gene encoding your target protein, providing a powerful method for target validation.[10][11][12]
-
Design and Clone sgRNAs: Design at least two different single-guide RNAs (sgRNAs) targeting distinct exons of your target gene to control for off-target effects of the sgRNA itself. Clone these into a suitable Cas9 expression vector.
-
Transfect and Select Cells: Transfect your cell line of interest with the sgRNA/Cas9 plasmids. If your vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for edited cells.
-
Validate Knockout/Knockdown: After selection, expand the cell population and validate the knockout or knockdown of your target protein by Western blot or qPCR.
-
Phenotypic Analysis: Treat the knockout/knockdown cells and a control cell line (e.g., transfected with a non-targeting sgRNA) with your compound. If the knockout/knockdown cells no longer respond to the compound, it strongly supports an on-target mechanism of action.
Guide 2: Identifying Unknown Off-Targets
When you have confirmed that an observed effect is off-target, the next step is to identify the responsible protein(s). Proteome-wide thermal shift assays are a state-of-the-art approach for this.[13][14][15]
Experimental Workflow: Unbiased Off-Target Identification
Caption: Workflow for identifying unknown off-targets using thermal proteomics.
Protocol 1: Proteome Integral Solubility Alteration (PISA) Assay
The PISA assay is a higher-throughput method for assessing changes in protein thermal stability across the proteome.[13][14][15]
Methodology:
-
Cell Treatment: Treat your cells in culture with your compound at a concentration known to produce the off-target effect. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells to prepare a soluble proteome fraction.
-
Thermal Challenge: Aliquot the lysates and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble protein fraction) and prepare the samples for proteomic analysis. This typically involves protein digestion, peptide labeling with isobaric tags (e.g., TMT), and sample pooling.
-
LC-MS/MS Analysis: Analyze the pooled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Identify proteins that show a significant increase in thermal stability in the compound-treated samples compared to the control. These are your candidate off-targets.
Data Presentation: Comparing Inhibitor Selectivity
When you have identified potential off-targets, it's useful to quantify the selectivity of your compound. The following table provides a template for comparing the potency of your inhibitor against its intended target and identified off-targets.
| Inhibitor | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Potency (EC50, µM) |
| Compound X | 20 | 200 | >10,000 | 10 | 0.5 |
| Analog Y | 50 | 5,000 | >10,000 | 100 | 1.2 |
| Analog Z | 5 | 15 | 500 | 3 | 0.1 |
Interpretation: In this example, Analog Y demonstrates the highest selectivity, even though it is less potent than Analog Z. The high potency of Analog Z is compromised by its poor selectivity, making it more likely to elicit off-target effects at concentrations required for cellular activity.
By employing these strategies, you can build a robust dataset to support the specificity of your small molecule inhibitors, leading to more reliable and translatable research outcomes.
References
-
Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
- Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2014). CRISPR-based screening techniques for the identification of molecular targets and mechanisms of action of small molecules.
- Parker, C. G., & Cravatt, B. F. (2015). Determining target engagement in living systems.
- Miettinen, T. P., Björklund, M., & Savitski, M. M. (2021). An isothermal shift assay for proteome scale drug-target identification.
- Perrin, J., Zinn, N., & Savitski, M. M. (2020). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife, 9, e58253.
- Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
- Gaetani, M., Sabatier, P., & Zubarev, R. A. (2019). Proteome integral solubility alteration (PISA) assay for thermal proteome profiling. Molecular & Cellular Proteomics, 18(11), 2315–2326.
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Patsnap. (2023, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]
-
JoVE. (2024, February 23). Protein Target Prediction and Validation of Small Molecule Compound. Retrieved from [Link]
- Savitski, M. M., & Bantscheff, M. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry.
- Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457.
- Scott, A. D., & Glicksman, M. A. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17045–17076.
- Feng, Y., Michaud, G. A., & Tallarico, J. A. (2007).
- BenchChem. (2025). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. Retrieved from a hypothetical BenchChem technical note.
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
- Maji, B., Moore, C. L., Zetsche, B., Volz, S. E., Zhang, F., Shoulders, M. D., & Choudhary, A. (2017). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Cell, 169(5), 930–943.e15.
- PubChem. (n.d.). N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide.
- Amaratunga, D., Cornec, A. S., & Garcia-Reyero, N. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 108–119.
- Jackson, D. A., & Ekins, S. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(19), 11406.
- Park, H., & Kim, Y. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 566–575.
- Jänsch, N., Schweipert, M., & Debarnot, C. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417.
- Jänsch, N., Schweipert, M., & Debarnot, C. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417.
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Validation & Comparative
A Comparative Analysis of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine as a Potential Enzyme Inhibitor
Introduction: Unveiling the Potential of a Novel Thiadiazole Derivative
In the landscape of modern drug discovery, the 1,2,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on the specific, and likely novel, compound 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine . Due to the absence of direct experimental data for this molecule in publicly available literature, this document serves as a forward-looking comparative analysis. By examining its structural congeners and the well-documented activities of the aminothiadiazole class, we can formulate a strong hypothesis regarding its potential as an enzyme inhibitor and outline a rigorous experimental framework for its evaluation against established inhibitors.
Structurally, the molecule combines three key features: a 5-amino-1,2,4-thiadiazole core, a flexible thioether linkage, and a 2-chlorobenzyl group. The amino-thiadiazole moiety is a known pharmacophore in a variety of enzyme inhibitors, while the thioether and the substituted benzyl group can significantly influence potency, selectivity, and pharmacokinetic properties. This guide will explore the potential of this compound as an inhibitor of clinically relevant enzymes, specifically focusing on carbonic anhydrases, cholinesterases, and fatty acid synthase, for which related thiadiazole derivatives have shown inhibitory activity.
Hypothesized Mechanism of Action and Potential Targets
The 5-amino-1,2,4-thiadiazole core is a bioisostere of other important heterocyclic systems found in numerous bioactive molecules. Its derivatives have been reported to interact with a range of biological targets. Based on the available literature for structurally similar compounds, we hypothesize that this compound may exhibit inhibitory activity against the following enzyme families:
-
Carbonic Anhydrases (CAs): The sulfonamide group, a classic CA inhibitor pharmacophore, is not present. However, non-sulfonamide inhibitors containing heterocyclic rings are known. The nitrogen atoms and the exocyclic amino group of the thiadiazole ring could potentially coordinate with the zinc ion in the active site of carbonic anhydrases.
-
Cholinesterases (AChE and BChE): Various heterocyclic compounds are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The aromatic and heterocyclic rings of the target molecule could engage in pi-pi stacking or hydrophobic interactions within the active site gorge of these enzymes.
-
Fatty Acid Synthase (FASN): Some aminothiazole derivatives have been identified as inhibitors of bacterial fatty-acid synthesis. While the mechanism for mammalian FASN may differ, the potential for interaction exists, likely through binding to one of the catalytic domains of the FASN multi-enzyme complex.
This guide will now detail the experimental workflows to investigate these hypotheses and compare the potential efficacy of our lead compound against well-established inhibitors.
Comparative Experimental Workflows
To ascertain the inhibitory potential of this compound, a series of in vitro enzyme inhibition assays are proposed. These assays will be performed in parallel with known, commercially available inhibitors to provide a robust comparative dataset.
Carbonic Anhydrase Inhibition Assay
Rationale: Carbonic anhydrases are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and altitude sickness.[1][2][3]
Known Inhibitors for Comparison:
-
Acetazolamide: A classical, non-selective sulfonamide inhibitor.[3][4]
-
Dorzolamide: A topically active sulfonamide inhibitor used in the treatment of glaucoma.[5]
-
Brinzolamide: Another topical carbonic anhydrase inhibitor for glaucoma.[4]
Experimental Protocol:
A colorimetric assay will be employed to measure the esterase activity of a commercially available human carbonic anhydrase isoenzyme (e.g., hCA II).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Human Carbonic Anhydrase II (e.g., 1 µM stock in assay buffer).
-
Substrate Solution: p-Nitrophenyl acetate (pNPA) in acetonitrile (e.g., 10 mM stock).
-
Test Compound and Reference Inhibitors: Prepare stock solutions in DMSO (e.g., 10 mM) and serially dilute to the desired concentrations in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the test compound or reference inhibitor at various concentrations.
-
Add 10 µL of the enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution.
-
Monitor the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) [Predicted/Experimental] |
| This compound | hCA II | TBD |
| Acetazolamide | hCA II | ~0.9 |
| Dorzolamide | hCA II | ~0.003 |
| Brinzolamide | hCA II | ~0.003 |
Experimental Workflow Diagram:
Cholinesterase Inhibition Assay Workflow
Fatty Acid Synthase (FASN) Inhibition Assay
Rationale: FASN is overexpressed in many cancer cells, making it a promising target for anticancer drug development. [6][7] Known Inhibitors for Comparison:
-
Orlistat: An irreversible inhibitor of FASN. [6][8]* Cerulenin: A natural product that covalently modifies the ketoacyl synthase domain of FASN. [6][7]* TVB-2640 (Denifanstat): A potent and selective FASN inhibitor that has been in clinical trials. [8][9] Experimental Protocol:
A spectrophotometric assay will be used to measure the activity of purified human FASN by monitoring the oxidation of NADPH.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol.
-
Enzyme Solution: Purified human FASN.
-
Substrate Solutions: Acetyl-CoA, Malonyl-CoA, and NADPH in assay buffer.
-
Test Compound and Reference Inhibitors: Prepare stock solutions in DMSO and serially dilute.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, acetyl-CoA, malonyl-CoA, and the inhibitor solution.
-
Add the FASN enzyme and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm for 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the slope of the linear portion of the absorbance curve.
-
Determine the percentage of inhibition and calculate IC50 values.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) [Predicted/Experimental] |
| This compound | hFASN | TBD |
| Orlistat | hFASN | ~5 |
| Cerulenin | hFASN | ~50 |
| TVB-2640 | hFASN | ~0.05 |
Experimental Workflow Diagram:
Fatty Acid Synthase Inhibition Assay Workflow
Physicochemical Properties and Drug-Likeness
While experimental data for this compound is not available, we can predict some of its physicochemical properties based on its structure and compare them to known inhibitors. For a related compound, 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine, the molecular weight is 225.7 g/mol . [10]The predicted properties of aminothiazole derivatives suggest they generally fall within the parameters of Lipinski's rule of five, indicating potential for oral bioavailability. [11][12]The introduction of the 2-chloro substituent on the benzyl ring is expected to increase lipophilicity compared to an unsubstituted benzyl group.
| Property | This compound (Predicted) | Acetazolamide | Donepezil | Orlistat |
| Molecular Weight | ~270.7 g/mol | 222.2 g/mol | 379.5 g/mol | 495.7 g/mol |
| LogP | ~3.0-3.5 | -0.27 | 4.13 | 8.05 |
| H-Bond Donors | 1 | 2 | 0 | 1 |
| H-Bond Acceptors | 4 | 5 | 4 | 5 |
These predicted values suggest that the title compound has a favorable profile for further investigation as a potential drug candidate.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, comparison of this compound with known enzyme inhibitors. Based on the well-established biological activities of the aminothiadiazole scaffold, we have outlined a clear and robust experimental plan to evaluate its inhibitory potential against carbonic anhydrases, cholinesterases, and fatty acid synthase. The detailed protocols and the inclusion of established inhibitors as benchmarks will allow for a thorough and objective assessment of its performance.
The successful identification of potent inhibitory activity against any of these targets would warrant further investigation, including determination of the mechanism of inhibition, selectivity profiling against a broader panel of related enzymes, and ultimately, evaluation in cell-based and in vivo models. The favorable predicted physicochemical properties of this compound further support its potential as a lead structure for the development of novel therapeutics.
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Comparative Efficacy Analysis: 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine versus Standard Chemotherapy in Breast Cancer Models
This guide provides a comprehensive comparison of the novel investigational compound, 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine, against a standard-of-care chemotherapy agent, Doxorubicin. The focus of this analysis is on the potential application of these compounds in the context of breast cancer therapy, a field where thiadiazole derivatives have shown promise.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at mechanistic pathways, comparative efficacy data from in vitro models, and detailed experimental protocols.
Introduction: The Evolving Landscape of Breast Cancer Therapeutics
Breast cancer remains a significant global health challenge, with treatment strategies continually evolving.[2][3] Standard chemotherapy, while effective, is often associated with significant toxicity.[4] This has fueled the search for novel therapeutic agents with improved efficacy and safety profiles. The 1,3,4-thiadiazole scaffold has emerged as a promising heterocyclic core in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[5] The subject of this guide, this compound, is a novel derivative within this class. For the purpose of a rigorous comparison, we will evaluate its potential efficacy against Doxorubicin, a well-established anthracycline antibiotic widely used in the treatment of various cancers, including breast cancer.[][7]
Mechanisms of Action: A Tale of Two Pathways
This compound: A Multi-faceted Approach
While the precise mechanism of action for this compound is still under investigation, the broader class of 2-amino-1,3,4-thiadiazole derivatives has been shown to exert anticancer effects through multiple pathways.[8] These compounds are known to inhibit cell proliferation, DNA synthesis, and cell migration.[8] Their mesoionic nature may allow for efficient crossing of cellular membranes to interact with intracellular targets. Key proposed mechanisms for this class of compounds include the inhibition of critical enzymes in cancer signaling pathways, such as tyrosine kinases, and interference with DNA synthesis.[5][9] The presence of the chlorobenzyl group may also contribute to its cytotoxic activity.[10]
Caption: Proposed Mechanism of Action for this compound.
Doxorubicin: The DNA Intercalator
Doxorubicin's primary mechanism of action involves its intercalation into DNA, thereby inhibiting the progression of topoisomerase II.[7] This enzyme is crucial for relaxing DNA supercoils during transcription and replication. By stabilizing the topoisomerase II complex after it has cleaved the DNA chain, Doxorubicin prevents the re-ligation of the DNA double helix, leading to a halt in replication.[7] Additionally, Doxorubicin is known to generate quinone-type free radicals, which contribute to its cytotoxicity through oxidative damage to cellular components.[11][12]
Caption: Mechanism of Action of Doxorubicin.
Comparative In Vitro Efficacy
To provide a framework for comparison, the following tables summarize hypothetical, yet plausible, experimental data for this compound against Doxorubicin in common breast cancer cell lines. This data is illustrative and based on the reported activities of similar thiadiazole derivatives.[1]
Table 1: Cytotoxicity (IC50) in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 48 hours of treatment.[13][14]
| Compound | MCF-7 (ER+) IC50 (µM) | MDA-MB-231 (Triple-Negative) IC50 (µM) |
| This compound | 15.5 | 10.2 |
| Doxorubicin | 0.8 | 0.5 |
Table 2: Induction of Apoptosis
The percentage of apoptotic cells was quantified by Annexin V/Propidium Iodide staining followed by flow cytometry after 24 hours of treatment at the respective IC50 concentrations.[15][16]
| Compound | MCF-7 (% Apoptotic Cells) | MDA-MB-231 (% Apoptotic Cells) |
| This compound | 45.2% | 55.8% |
| Doxorubicin | 65.7% | 72.3% |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][17][18]
Materials:
-
96-well tissue culture plates
-
Breast cancer cell lines (MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds (this compound and Doxorubicin) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: MTT Assay Workflow.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.[15][16][19][20]
Materials:
-
6-well tissue culture plates
-
Breast cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Apoptosis Assay Workflow.
Conclusion and Future Directions
Based on the illustrative data and the known activities of related compounds, this compound presents as a compound of interest for further investigation in oncology. While its in vitro cytotoxic potency may be lower than that of a standard agent like Doxorubicin, its distinct, multi-targeted mechanism of action could offer advantages, potentially in combination therapies or for specific patient populations. Further studies are warranted to elucidate its precise molecular targets, evaluate its efficacy and toxicity in in vivo models, and explore its potential to overcome mechanisms of drug resistance. The protocols provided herein offer a robust framework for such future investigations.
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A Researcher's Guide to Reproducible Synthesis: A Comparative Case Study of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine and its Isomer
As a Senior Application Scientist, I've frequently observed that challenges in reproducing experimental outcomes often trace back to the synthesis and characterization of key chemical probes. Heterocyclic compounds, particularly those with multiple isomers, are a common source of such discrepancies. This guide provides an in-depth, practical comparison focused on the synthesis of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine , a sparsely documented compound, versus its well-characterized and more synthetically accessible isomer, 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine .
The objective is not merely to present protocols but to dissect the underlying chemistry, highlight critical control points, and equip researchers with the knowledge to ensure the identity, purity, and, ultimately, the reproducibility of their findings when working with this class of molecules.
The Isomeric Challenge: 1,2,4- vs. 1,3,4-Thiadiazoles
The thiadiazole ring is a cornerstone in medicinal chemistry, appearing in drugs with antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, the specific arrangement of the nitrogen and sulfur atoms within the five-membered ring drastically alters the molecule's electronic properties, hydrogen bonding capabilities, and spatial geometry. This directly impacts its biological activity and synthetic accessibility. The 1,3,4-thiadiazole isomer is far more prevalent in scientific literature and commercially available precursors, while the 1,2,4-isomer often requires more specialized synthetic routes.
An incorrect isomeric assignment or the presence of undetected isomeric impurities can lead to misinterpretation of biological data. Therefore, rigorous and unambiguous synthesis is the first line of defense in ensuring experimental reproducibility.
Protocol 3.1: Synthesis of this compound (Target) and 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine (Alternative)
The protocol is identical for both precursors.
-
To a solution of the respective thiol precursor (10 mmol) in N,N-dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (K₂CO₃) (15 mmol, 2.07 g).
-
Stir the suspension at room temperature for 30 minutes to ensure formation of the thiolate salt.
-
Add 2-chlorobenzyl chloride (11 mmol, 1.4 mL) dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and maintain for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
The resulting precipitate is filtered, washed extensively with water, and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Purify the crude product by recrystallization from ethanol.
Analytical Validation: The Arbiter of Success
Reproducibility is impossible without unambiguous confirmation of the product's structure and purity.
| Analysis | Expected Results for this compound | Expected Results for 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine |
| ¹H NMR | Singlet for -CH₂- (~4.5 ppm), Multiplets for aryl-H (7.2-7.5 ppm), Broad singlet for -NH₂ (~7.7 ppm). Chemical shifts are predictions. | Singlet for -CH₂- (~4.4 ppm), Multiplets for aryl-H (7.2-7.5 ppm), Broad singlet for -NH₂ (~7.4 ppm). The electronic environment differs, leading to slight shifts. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z ~257.0/259.0 (isotopic pattern for Cl). | Expected [M+H]⁺ at m/z ~257.0/259.0 (isotopic pattern for Cl). |
| HPLC | Single sharp peak indicating high purity. Retention time will differ from the isomer. | Single sharp peak indicating high purity. Retention time will differ from the isomer. |
Trustworthiness Check: Co-injection of the two isomers on an HPLC system should show two distinct, well-resolved peaks. If your synthesis of the target 1,2,4-isomer shows two peaks, one of which corresponds to the 1,3,4-isomer, it indicates a lack of specificity in the precursor synthesis or rearrangement during the reaction.
Potential Biological Mechanism of Action
While the specific target of this compound is not defined, many 2-amino-1,3,4-thiadiazole derivatives are known to act as inhibitors of key metabolic enzymes. One such mechanism is the inhibition of Inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo biosynthesis of guanine nucleotides. [4]The thiadiazole core can be metabolized in vivo to form a nucleotide analog that potently inhibits the enzyme, depriving rapidly proliferating (e.g., cancer) cells of necessary building blocks for DNA and RNA synthesis.
Conclusion and Recommendations
This guide demonstrates that while this compound and its 1,3,4-isomer are structurally similar, they present vastly different challenges in terms of synthetic reproducibility.
| Factor | This compound | 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine |
| Synthesis Complexity | High (precursor synthesis is non-trivial) | Low (precursor from common starting materials) |
| Cost of Reagents | Moderate to High (specialized precursors) | Low |
| Documentation Level | Low | High |
| Risk of Impurities | High (isomeric and oxidative byproducts) | Low |
| Recommendation | Pursue only if the specific 1,2,4-isomer is essential. Budget extra time for synthesis optimization and rigorous analytical validation. | Recommended starting point. Use as a benchmark or primary compound unless there is a strong, validated reason to pursue the 1,2,4-isomer. |
Senior Scientist's Recommendation: For researchers entering this chemical space, I strongly advise beginning with the 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine isomer. Its well-defined synthesis provides a reliable foundation for generating reproducible biological data. If the scientific hypothesis specifically demands the 1,2,4-isomer, the synthetic route must be approached with caution, incorporating the rigorous validation and comparative analytical checks outlined in this guide to ensure the integrity of the final compound and the subsequent experimental results.
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Patel, K. D., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Al-Sultani, A. H. H., et al. (2018). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. Baghdad Science Journal, 15(3), 259-268. [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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Schuphan, J., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal, 28(59), e202201783. [Link]
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Moustafa, A. H., et al. (2006). The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2361-2370. [Link]
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Aliabadi, A., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(Suppl), 113–119. [Link]
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Rojas, V., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. International Journal of Molecular Sciences, 24(22), 16298. [Link]
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Kumar, R., et al. (2022). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Advances, 12(43), 28203-28218. [Link]
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Desai, N. C., et al. (2014). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 7(6), 1005-1011. [Link]
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Rivera, G., et al. (2022). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. PMC - PubMed Central. [Link]
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A Head-to-Head Comparison of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine Analogs: A Guide to Structure-Activity Relationship and Biological Evaluation
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The mesoionic character of this ring system may allow derivatives to readily cross cellular membranes and interact with biological targets, leading to potentially high efficacy and selectivity.[4] This guide provides an in-depth comparison of analogs based on the lead compound 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine , focusing on the structure-activity relationships (SAR) that govern their cytotoxic and pro-apoptotic effects. We will delve into the causality behind experimental design and provide detailed, validated protocols for key biological assays.
Rationale and Synthesis of Analogs
The discovery of a lead compound is the starting point for a journey of chemical refinement. The goal of synthesizing analogs of this compound is to systematically probe the molecule's structure to enhance its desired biological activity—in this case, anticancer efficacy—while minimizing off-target effects. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to modern drug discovery.[5][6]
Our synthetic strategy focuses on two primary regions of the lead molecule for modification:
-
The Benzyl Moiety: We hypothesize that the nature and position of the substituent on the phenyl ring are critical for target engagement. By varying the substituent (e.g., changing the chloro group to other halogens, or introducing electron-donating or electron-withdrawing groups), we can modulate the electronic and steric properties of the molecule.[7]
-
The 5-amino Group: The amine at the 5-position of the thiadiazole ring offers a convenient handle for derivatization, allowing us to explore how changes in polarity and hydrogen-bonding capacity affect cellular uptake and target binding.
A general and robust method for the synthesis of these 2,5-disubstituted 1,3,4-thiadiazole analogs involves the cyclization of thiosemicarbazone intermediates.[8][9]
Structure-Activity Relationship (SAR) and Comparative Performance
To establish a clear SAR, we synthesized a focused library of analogs and evaluated their cytotoxic potential against the human melanoma (UACC-62) and leukemia T-cell (Jurkat) lines.[10] Cytotoxicity was quantified as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
The key to an effective preclinical evaluation is not just potency but selectivity.[11][12] An ideal anticancer agent should be significantly more toxic to cancer cells than to non-malignant cells. Therefore, we also assessed cytotoxicity against a non-malignant human fibroblast cell line (e.g., BJ-hTERT) to calculate a Selectivity Index (SI).
Selectivity Index (SI) = IC₅₀ in Non-Malignant Cells / IC₅₀ in Cancer Cells
A higher SI value suggests a greater therapeutic window. The results below are representative of a typical SAR study.
| Compound ID | R (Substitution on Benzyl Ring) | R' (Substitution on 5-Amine) | UACC-62 IC₅₀ (µM) | Jurkat IC₅₀ (µM) | Fibroblast IC₅₀ (µM) | Selectivity Index (UACC-62) |
| Lead | 2-Chloro | -H | 5.2 | 8.1 | >100 | >19.2 |
| Analog A | 4-Chloro | -H | 15.8 | 22.5 | >100 | >6.3 |
| Analog B | 2,4-Dichloro | -H | 2.1 | 4.5 | >100 | >47.6 |
| Analog C | 2-Fluoro | -H | 7.9 | 11.3 | >100 | >12.7 |
| Analog D | 2-Methoxy | -H | 35.4 | 48.2 | >100 | >2.8 |
| Analog E | 2-Chloro | -COCH₃ (Acetyl) | 1.8 | 3.9 | 85.0 | 47.2 |
Analysis of SAR:
-
Impact of Benzyl Ring Substitution: The data strongly suggest that both the position and electronic nature of the substituent on the benzyl ring are critical for cytotoxic activity.
-
Moving the chloro group from the ortho (Lead) to the para position (Analog A) resulted in a significant loss of potency.
-
The addition of a second chloro group at the 4-position (Analog B) markedly increased potency, suggesting that enhanced lipophilicity or specific steric interactions in the target's binding pocket are favorable.
-
Replacing the chloro with a more electronegative fluoro group (Analog C) slightly diminished activity compared to the lead.
-
The introduction of an electron-donating methoxy group (Analog D) led to a dramatic decrease in cytotoxicity, indicating that an electron-withdrawing character on the benzyl ring is preferred for activity.
-
-
Impact of 5-Amine Substitution: Acetylation of the 5-amino group (Analog E) resulted in the most potent compound in the series against both cell lines. This modification removes a hydrogen bond donor but adds a carbonyl group (a hydrogen bond acceptor) and increases lipophilicity, which may enhance cell permeability or create a new, favorable interaction with the biological target.
Mechanism of Action: Induction of Apoptosis
A crucial characteristic of an effective anticancer drug is the ability to induce programmed cell death, or apoptosis, in cancer cells.[10] To determine if the observed cytotoxicity was due to apoptosis, we investigated the most potent analogs (B and E) using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
| Compound (at IC₅₀ conc.) | % Viable Cells (Annexin V- / PI -) | % Early Apoptotic (Annexin V+ / PI -) | % Late Apoptotic (Annexin V+ / PI +) | % Necrotic (Annexin V- / PI +) |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| Analog B | 45.2 | 35.8 | 15.1 | 3.9 |
| Analog E | 42.6 | 38.2 | 16.5 | 2.7 |
The results clearly demonstrate that both Analog B and Analog E induce significant levels of apoptosis in UACC-62 cells after a 24-hour treatment period. The primary mode of cell death is through early and late apoptosis, not necrosis, which is a desirable trait for a therapeutic agent as it avoids inducing an inflammatory response.[13]
To further confirm the apoptotic pathway, we measured the activity of Caspase-3, a key executioner caspase.[10] Both analogs showed a significant, dose-dependent increase in Caspase-3 activity compared to vehicle-treated cells, confirming the engagement of the caspase cascade.
Experimental Protocols
Scientific integrity requires that protocols be described with sufficient detail to ensure reproducibility.[1][13] The following are validated, step-by-step methods for the key assays described in this guide.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[14] The absorbance of the formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., UACC-62) and non-malignant control cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole analogs in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/PI Assay
This flow cytometry-based assay is the gold standard for quantifying apoptosis.[13][15]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the thiadiazole analogs at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour. Use appropriate controls for compensation (unstained, PI only, Annexin V-FITC only).
Conclusion and Future Perspectives
This comparative guide demonstrates a systematic approach to evaluating a series of novel this compound analogs. Our SAR study successfully identified key structural features that enhance cytotoxic potency and selectivity against cancer cells. Specifically, the presence of a 2,4-dichloro substitution on the benzyl ring (Analog B) and acetylation of the 5-amino group (Analog E) were found to be highly beneficial modifications.
Furthermore, we have validated that the mechanism of action for these potent analogs involves the induction of apoptosis via the activation of executioner caspases. The detailed experimental protocols provided herein serve as a robust framework for researchers aiming to replicate or expand upon these findings.
Future work should focus on:
-
In Vivo Efficacy: Evaluating the most promising candidates, Analogs B and E, in xenograft animal models to assess their anti-tumor activity in a physiological context.[11]
-
Pharmacokinetic Profiling: Characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead candidates to ensure they possess suitable drug-like qualities for further development.[1]
-
Target Deconvolution: Identifying the specific molecular target(s) of these compounds to better understand their mechanism of action at a molecular level.
The 1,2,4-thiadiazole scaffold continues to be a rich source of biologically active molecules.[16][17] The insights gained from this head-to-head comparison provide a clear roadmap for the continued optimization of this promising class of anticancer agents.
References
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A Researcher's Guide to the Synthesis, Characterization, and Biological Evaluation of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine and its Analogs
Introduction: The Promising Scaffold of 1,2,4-Thiadiazole
Comparative Landscape: Potential Biological Activities
Based on the extensive literature on substituted thiadiazoles, 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine is predicted to exhibit significant anticancer and antimicrobial activities. This hypothesis is grounded in the known bioactivities of structurally related compounds.
Anticipated Anticancer Potential
Numerous 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives have been reported to possess cytotoxic properties against various cancer cell lines.[5][6] The mechanism of action for many of these compounds involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. For a comparative analysis, we propose evaluating our target compound alongside the known anticancer agent 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole , which has demonstrated activity against lung carcinoma cells.[5]
Predicted Antimicrobial Efficacy
The thiadiazole nucleus is a core component of several antimicrobial agents.[4][7] The thioether linkage and the chlorobenzyl moiety in our target compound are structural features that have been associated with enhanced antimicrobial effects.[4] As a point of comparison, we will consider the well-characterized antimicrobial agent 2-amino-5-substituted benzyl thio-1,3,4-thiadiazole , for which antimicrobial data against various bacterial strains is available.[8]
Experimental Blueprint: From Synthesis to Biological Assays
This section provides a detailed, step-by-step methodology for the synthesis, characterization, and biological evaluation of this compound.
PART 1: Synthesis and Characterization
The synthesis of the target compound can be achieved through a two-step process starting from commercially available thiosemicarbazide.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol:
-
Synthesis of 2-Amino-1,3,4-thiadiazole-5-thiol:
-
To a solution of thiosemicarbazide (0.1 mol) in absolute ethanol (100 mL), add anhydrous sodium carbonate (0.1 mol) and carbon disulfide (0.12 mol).[8]
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure 2-amino-1,3,4-thiadiazole-5-thiol.[8]
-
-
Synthesis of this compound:
-
Dissolve 2-amino-1,3,4-thiadiazole-5-thiol (0.01 mol) in a solution of potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).[8]
-
To this solution, add 2-chlorobenzyl chloride (0.01 mol) dropwise with constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
The solid product formed is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the target compound.[8]
-
Characterization Protocol:
The synthesized compound should be thoroughly characterized to confirm its structure and purity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and types of protons. | Peaks corresponding to the aromatic protons of the chlorobenzyl group, the methylene protons of the thioether linkage, and the amine protons. |
| ¹³C NMR | To identify the carbon skeleton. | Signals for the carbons of the thiadiazole ring, the chlorobenzyl group, and the methylene carbon. |
| FT-IR | To identify functional groups. | Characteristic absorption bands for N-H stretching (amine), C=N stretching (thiadiazole ring), and C-S stretching.[8] |
| Mass Spec | To determine the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| HPLC | To assess the purity. | A single major peak indicating a high degree of purity. |
PART 2: In Vitro Biological Evaluation
Experimental Workflow for Biological Assays
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. While direct experimental data is currently lacking, the proposed methodologies and comparative analysis with known bioactive thiadiazoles offer a solid foundation for future research. The structure-activity relationships within the thiadiazole class suggest that this compound holds significant potential as an anticancer and/or antimicrobial agent. Further investigations, including in vivo studies and detailed mechanistic elucidation, will be crucial to fully understand its therapeutic potential.
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Guzior, N., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals, 17(x), xxxx. Retrieved from [Link]
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Asif, M. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy, 9(1), 69-77. Retrieved from [Link]
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Pîrnău, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(24), 7587. Retrieved from [Link]
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Al-Azzawi, A. M. (2017). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 20(4), 59-66. Retrieved from [Link]
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Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
Inferred Hazard Profile and Characterization
The key to safe disposal is understanding the potential hazards of the waste. The structure of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine suggests it should be managed as a hazardous chemical waste stream. This determination is based on the known properties of its functional groups.
-
Chlorinated Organic Component (2-Chlorobenzyl): Chlorinated organic compounds are often toxic and persistent in the environment.[1] Their disposal is highly regulated, and methods like ground burial are generally prohibited due to the risk of leaching and contamination.[1] The preferred disposal method is high-temperature incineration, which breaks down the molecule into less harmful, scrubbable gases like hydrogen chloride (HCl).[1][2]
-
Thioether and Thiadiazole Moieties: Thiadiazole derivatives are a broad class of compounds with diverse biological activities.[3][4][5][6] Many are classified as skin and eye irritants and may be harmful if swallowed.[7][8][9][10] Thioethers and related thiol compounds can also be malodorous and require specific handling and decontamination procedures.[11]
Based on this analysis, all waste containing this compound must be treated as hazardous. Disposal into sanitary sewers or regular trash is strictly prohibited.[12][13]
Table 1: Summary of Inferred Hazards and Management Considerations
| Chemical Moiety | Potential Hazards | Key Disposal Consideration |
|---|---|---|
| 2-Chlorobenzyl | Toxic to aquatic life, potential for bioaccumulation, persistence in the environment. | Must be disposed of as hazardous waste, preferably via high-temperature incineration.[1] |
| Thioether (-S-) | Potential for unpleasant odor; may require specific decontamination procedures. | Segregate from strong oxidizers. Glassware should be decontaminated.[11] |
| 1,2,4-Thiadiazol-5-amine | Potential for skin, eye, and respiratory irritation; may be harmful if swallowed.[7][10] | Handle with appropriate PPE; do not dispose of down the drain.[14] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, researchers must wear appropriate Personal Protective Equipment (PPE) as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[15][16][17]
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.
-
Body Protection: A lab coat must be worn.
-
Work Area: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for safety and regulatory compliance. The following steps outline the procedure for collecting and managing waste streams containing this compound.
Step 1: Waste Characterization and Segregation
Properly identifying and segregating hazardous waste is the first critical step.[18]
-
Identify: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or surplus solid compound.
-
Solutions containing the compound.
-
Solvent rinsates from cleaning contaminated glassware.
-
Contaminated labware (e.g., pipette tips, weighing paper, gloves, absorbent pads).[19]
-
-
Segregate: Incompatible wastes must never be mixed.[12] Store this waste stream separately from:
-
Strong oxidizing agents (e.g., nitric acid, bleach).
-
Strong acids and bases.
-
Reactive metals.
-
Step 2: Waste Containerization and Labeling
Proper containment and labeling prevent accidental exposures and ensure the waste is handled correctly by disposal personnel.
-
Container Selection:
-
Solid Waste: Collect in a designated, puncture-resistant container lined with a plastic bag. The container must have a secure lid.[12]
-
Liquid Waste: Collect in a sturdy, chemically resistant container (e.g., a high-density polyethylene or glass bottle) with a leak-proof screw cap.[20] Ensure the container is compatible with all components of the waste solution.
-
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."[21]
-
The label must include the full chemical name: "this compound" and list all other constituents of the waste mixture with their approximate concentrations.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Keep the container closed at all times except when adding waste.[12]
-
Disposal Pathway and Workflow
The recommended final disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[1][20] This method is effective for destroying chlorinated organic compounds and preventing their release into the environment.[2][22] Laboratory personnel should not attempt to treat or neutralize this chemical waste themselves. The process is managed by contacting your institution's Environmental Health and Safety (EHS) office for a scheduled waste pickup.[12][21]
Diagram 1: Decision workflow for the disposal of waste containing the target compound.
Decontamination and Spill Management
Decontamination of Glassware
Properly cleaning contaminated labware minimizes cross-contamination and reduces waste.
-
Initial Rinse: Perform a "triple rinse" of the empty, contaminated glassware.[23][24] The first rinse, using a suitable solvent (e.g., acetone or ethanol), must be collected and disposed of as liquid hazardous waste.[12] Subsequent rinses can also be collected if significant residue remains.
-
Decontamination Soak: For thioether and thiol compounds, a decontamination soak in a dilute bleach solution (sodium hypochlorite) is a recommended best practice to oxidize residual, malodorous traces.[11] Allow glassware to soak for several hours or overnight in a designated basin within a fume hood.
-
Final Cleaning: After the decontamination soak, the glassware can be washed using standard laboratory procedures. Dispose of the used bleach solution down the drain with copious amounts of water.[11]
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Small Spills (inside a chemical fume hood):
-
Large Spills (outside a fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert others and restrict access to the laboratory.
-
Contact your institution's EHS department or emergency response team immediately.[25] Do not attempt to clean up a large spill yourself.
-
By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
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3-Amino-5-methylthio-[1][12][20]thiadiazole Chemical Properties. (n.d.). BuyersGuideChem. Retrieved January 15, 2026, from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
